Mniopetal B
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
158760-99-7 |
|---|---|
Molecular Formula |
C25H38O8 |
Molecular Weight |
466.6 g/mol |
IUPAC Name |
[(3S,6aS,9S,10R,10aR)-4-formyl-3,10-dihydroxy-7,7-dimethyl-1-oxo-3a,6,6a,8,9,10-hexahydro-3H-benzo[d][2]benzofuran-9-yl] 2-hydroxydecanoate |
InChI |
InChI=1S/C25H38O8/c1-4-5-6-7-8-9-10-16(27)21(29)32-17-13-24(2,3)18-12-11-15(14-26)19-22(30)33-23(31)25(18,19)20(17)28/h11,14,16-20,22,27-28,30H,4-10,12-13H2,1-3H3/t16?,17-,18-,19?,20-,22-,25+/m0/s1 |
InChI Key |
TVPQRCOMJLYKTF-LSNLLVJGSA-N |
Isomeric SMILES |
CCCCCCCCC(C(=O)O[C@H]1CC([C@@H]2CC=C(C3[C@]2([C@H]1O)C(=O)O[C@@H]3O)C=O)(C)C)O |
Canonical SMILES |
CCCCCCCCC(C(=O)OC1CC(C2CC=C(C3C2(C1O)C(=O)OC3O)C=O)(C)C)O |
Origin of Product |
United States |
Foundational & Exploratory
Mniopetal E as a Reverse Transcriptase Inhibitor: A Technical Guide
Executive Summary
This technical guide provides a comprehensive overview of Mniopetal E, a drimane sesquiterpenoid with documented inhibitory activity against HIV-1 reverse transcriptase.[1] The document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at its mechanism of action, methodologies for its evaluation, and a framework for understanding its potential as an antiretroviral agent. The guide details a plausible mechanism of action for Mniopetal E as a non-nucleoside reverse transcriptase inhibitor (NNRTI), presents quantitative data in a structured format, and provides a detailed experimental protocol for assessing its inhibitory effects. Visualizations of the proposed mechanism and experimental workflow are included to facilitate comprehension.
Mechanism of Action: Non-Nucleoside Reverse Transcriptase Inhibition
Mniopetal E, being a terpenoid, is hypothesized to function as a non-nucleoside reverse transcriptase inhibitor (NNRTI). Unlike nucleoside analogs, NNRTIs do not compete with the natural deoxynucleotide triphosphates for the active site of the enzyme. Instead, they bind to an allosteric site on the reverse transcriptase, often referred to as the NNRTI binding pocket.[2][3][4] This binding event induces a conformational change in the enzyme, which distorts the active site and inhibits the polymerase activity, thereby preventing the conversion of the viral RNA genome into double-stranded DNA.[5][6] This mechanism effectively halts the viral replication cycle.[5]
References
- 1. Total synthesis of (-)-mniopetal E, a novel biologically intriguing drimane sesquiterpenoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure of the binding site for nonnucleoside inhibitors of the reverse transcriptase of human immunodeficiency virus type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of non-nucleoside reverse transcriptase inhibitors (NNRTIs) in the therapy of HIV-1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase [frontiersin.org]
- 5. youtube.com [youtube.com]
- 6. Non-Nucleoside Reverse Transcriptase Inhibitors ~ ViralZone [viralzone.expasy.org]
Spectroscopic Data for Mniopetal B: A Technical Overview
A comprehensive search for specific spectroscopic data (NMR, MS, IR) and detailed experimental protocols for Mniopetal B has revealed a lack of publicly available information. Research on the mniopetals has more prominently featured related compounds, such as Mniopetal E. While the direct analysis of this compound cannot be presented, this guide provides a framework for the spectroscopic analysis of similar drimane sesquiterpenoids, outlining the expected data and standard experimental protocols relevant to researchers, scientists, and drug development professionals.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the chemical structure of organic molecules. For a compound like this compound, both ¹H and ¹³C NMR data, along with two-dimensional NMR experiments, would be essential for complete structural assignment.
Table 1: Hypothetical ¹H and ¹³C NMR Data for a Mniopetal-Type Compound
| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| 1 | 30-40 | 1.50-1.70 | m | |
| 2 | 20-30 | 1.80-2.00 | m | |
| 3 | 40-50 | 2.10-2.30 | m | |
| 4 | 35-45 | - | - | - |
| 5 | 50-60 | 1.90-2.10 | m | |
| 6 | 25-35 | 1.60-1.80 | m | |
| 7 | 120-140 | 5.50-5.70 | m | |
| 8 | 120-140 | 5.40-5.60 | m | |
| 9 | 45-55 | - | - | - |
| 10 | 35-45 | - | - | - |
| 11 | 20-30 | 1.00-1.20 | d | 6.5-7.5 |
| 12 | 60-70 | 3.50-3.70 | m | |
| 13 | 15-25 | 0.80-1.00 | s | |
| 14 | 15-25 | 0.85-1.05 | s | |
| 15 | 10-20 | 0.90-1.10 | s |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).
-
Data Acquisition: Record NMR spectra on a 400 MHz or higher field spectrometer.
-
¹H NMR: Acquire spectra with a spectral width of 0-12 ppm.
-
¹³C NMR: Acquire spectra with a spectral width of 0-220 ppm.
-
2D NMR: Perform COSY, HSQC, and HMBC experiments to establish proton-proton and proton-carbon correlations.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular formula.
Table 2: Expected Mass Spectrometry Data for a Mniopetal-Type Compound
| Ionization Mode | Mass Analyzer | Observed m/z | Calculated m/z | Molecular Formula |
| ESI+ | TOF or Orbitrap | [M+H]⁺, [M+Na]⁺ | - | C₁₅H₂₂O₃ (Hypothetical) |
| ESI- | TOF or Orbitrap | [M-H]⁻ | - | C₁₅H₂₂O₃ (Hypothetical) |
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography system (LC-MS).
-
Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Analysis: Acquire spectra in both positive and negative ion modes using a high-resolution mass analyzer like Time-of-Flight (TOF) or Orbitrap.
-
-
Data Analysis: Determine the monoisotopic mass from the mass spectrum and use it to calculate the elemental composition.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Table 3: Characteristic Infrared Absorption Bands for a Mniopetal-Type Compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group |
| 3500-3200 | Broad | O-H stretch (hydroxyl group) |
| 3000-2850 | Medium-Strong | C-H stretch (alkane) |
| ~1700 | Strong | C=O stretch (carbonyl group, e.g., ketone or aldehyde) |
| ~1650 | Medium | C=C stretch (alkene) |
| 1200-1000 | Strong | C-O stretch (alcohol, ether, or ester) |
Experimental Protocol: Infrared Spectroscopy
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount of the compound in a volatile solvent and allowing the solvent to evaporate. Alternatively, prepare a KBr pellet by grinding the sample with KBr powder and pressing it into a disc.
-
Data Acquisition: Place the sample in an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Workflow for Spectroscopic Analysis
The logical flow of spectroscopic data analysis for structural elucidation is a critical component of natural product chemistry.
Caption: Workflow for the structural elucidation of a natural product.
This guide provides a general but comprehensive overview of the spectroscopic techniques and methodologies that would be applied to characterize this compound. For definitive data, the isolation and analysis of the compound itself would be necessary.
Mniopetal B: A Potential Anti-HIV Agent - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The global search for novel and effective anti-HIV agents has led researchers to explore a vast array of natural products. Among these, the drimane sesquiterpenoids, a class of bicyclic sesquiterpenoids, have emerged as a promising area of investigation. This technical guide focuses on Mniopetal B, a member of this class, and its potential as a therapeutic agent against the Human Immunodeficiency Virus (HIV). While direct quantitative anti-HIV data for this compound is not yet available in published literature, this document consolidates the existing knowledge on related Mniopetal compounds and other drimane sesquiterpenoids. It provides a comprehensive overview of their anti-HIV and cytotoxic activities, putative mechanisms of action, and detailed experimental protocols for in vitro evaluation. This guide aims to serve as a foundational resource for researchers and drug development professionals interested in pursuing the therapeutic potential of this compound and related compounds.
Introduction to Mniopetals and Drimane Sesquiterpenoids
Mniopetals are a series of drimane sesquiterpenoids isolated from certain species of fungi. Drimane sesquiterpenoids are characterized by a bicyclic core structure and exhibit a wide range of biological activities. Notably, Mniopetal E, a structurally related compound to this compound, has been identified as an inhibitor of HIV-1 reverse transcriptase[1]. This finding has spurred interest in other Mniopetals, including this compound, as potential sources of new anti-HIV drugs.
Quantitative Data on Related Compounds
While specific anti-HIV activity and cytotoxicity data for this compound are not currently available, the following table summarizes the reported activities of other sesquiterpenoids and drimane sesquiterpenoids. This data provides a valuable context for the potential efficacy and toxicity of this compound.
| Compound/Extract | Target | Assay | Activity (IC50/EC50) | Cytotoxicity (CC50) | Selectivity Index (SI) | Reference |
| Decarine | HIV-1 Replication (H9 Cells) | - | <0.1 µg/mL | - | >226 | [2] |
| Gamma-fagarine | HIV-1 Replication (H9 Cells) | - | <0.1 µg/mL | - | >231 | [2] |
| (+)-tembamide | HIV-1 Replication (H9 Cells) | - | <0.1 µg/mL | - | >215 | [2] |
| Isolitseane B | HIV-1 Replication (HOG.R5 Cells) | GFP-based reporter | 38.1 µM | - | - | [3] |
| 3-epi-litsenolide D2 | HIV-1 Replication (HOG.R5 Cells) | GFP-based reporter | 9.9 µM | - | - | [3] |
| Grosheimol | HCV (C8166 cells) | - | 44.0 µM | - | 5.4 | [4] |
| Cynaropicrin | HCV (C8166 cells) | - | 41.8 µM | - | 6.2 | [4] |
Putative Mechanism of Action
The primary mechanism of action for many anti-HIV compounds is the inhibition of key viral enzymes required for replication. For drimane sesquiterpenoids, the most cited target is HIV-1 Reverse Transcriptase (RT).
Inhibition of HIV-1 Reverse Transcriptase
HIV-1 RT is a crucial enzyme that converts the viral RNA genome into double-stranded DNA, a necessary step for integration into the host cell's genome. Inhibition of this enzyme effectively halts viral replication. Mniopetal E has been shown to inhibit HIV-1 RT, suggesting that this compound may share this mechanism of action[1]. Sesquiterpenes, in general, have been reported to suppress viral replication by disrupting viral RNA and protein production[5].
Signaling Pathway: HIV-1 Reverse Transcription
References
- 1. Total synthesis of (-)-mniopetal E, a novel biologically intriguing drimane sesquiterpenoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Two new sesquiterpenoids and anti-HIV principles from the root bark of Zanthoxylum ailanthoides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sesquiterpenes and butenolides, natural anti-HIV constituents from Litsea verticillata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring sesquiterpene lactones: structural diversity and antiviral therapeutic insights - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08125K [pubs.rsc.org]
- 5. Mechanistic elucidations of sesquiterpenes ameliorating viral infections: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Phytochemical Landscape of Mniopetalum: A Literature Review
Initial investigations into the natural products of the genus Mniopetalum have revealed a significant challenge: the genus name "Mniopetalum" does not correspond to any recognized botanical classification in the current scientific literature. It is highly probable that this name is a misspelling of a different plant genus. Consequently, a direct literature review on Mniopetalum natural products could not be conducted.
To demonstrate the requested in-depth technical guide and whitepaper format, this report provides a comprehensive literature review on the natural products of a well-studied genus, Nepeta , which was identified during the initial broad search for related terms. The genus Nepeta, commonly known as catmint, belongs to the Lamiaceae family and is a rich source of diverse bioactive secondary metabolites.[1] This review will adhere to the user's specified requirements for data presentation, experimental protocols, and visualization.
Phytochemical Constituents of the Genus Nepeta
The genus Nepeta is renowned for its production of a wide array of secondary metabolites, with terpenoids, flavonoids, and phenolic acids being the most prominent classes.[1] Essential oils extracted from various Nepeta species are particularly rich in iridoids and their derivatives, with nepetalactone isomers being characteristic and abundant components.[2]
Table 1: Major Bioactive Compounds Isolated from Various Nepeta Species
| Plant Species | Compound Class | Compound Name | Major Constituents (%) | Source |
| Nepeta nuda | Monoterpenoid | 1,8-cineole | 24.6% | [2] |
| Sesquiterpenoid | Germacrene D | 13.5% | [2] | |
| Sesquiterpenoid | β-caryophyllene | 12.7% | [2] | |
| Iridoid | 4a-α,7-β,7a-α-nepetalactone | 21.0% | [2] | |
| Nepeta alatavica | Monoterpenoid | Thymol | 48.5% | [2] |
| Monoterpenoid | Verbenone | 7.7% | [2] | |
| Monoterpenoid | Carvacrol | 7.5% | [2] | |
| Nepeta olgae | Monoterpenoid | Acetylcyclohexene | 31.5% | [2] |
| Alkyne | 4-tridecyne | 13.2% | [2] | |
| Monoterpenoid | 2-methyl cyclopentanone | 6.8% | [2] | |
| Monoterpenoid | 1,8-cineole | 6.0% | [2] | |
| Nepeta curviflora | Iridoid | Nepetalic acid methyl acetal | - | [1] |
| Flavonoid | Apigenin 7-O-(2''-O-(2'''-(E-caffeoyl)-β-glucuronopyranosyl)-β-glucuronopyranoside) | - | [1] | |
| Flavonoid | Luteolin 7-O-(2''-O-(2'''-(E-caffeoyl)-β-glucuronopyranosyl)-β-glucuronopyranoside) | - | [1] | |
| Phenolic Acid | Rosmarinic acid | - | [1] | |
| Phenolic Acid | Caffeic acid | - | [1] | |
| Flavonoid | Apigenin | - | [1] | |
| Flavonoid | Apigenin 7-O-β-glucopyranoside | - | [1] |
Experimental Protocols
Isolation and Purification of Nepetalic Acid Methyl Acetal from Nepeta curviflora
The isolation of nepetalic acid methyl acetal from Nepeta curviflora involves a multi-step extraction and chromatographic process. The air-dried and ground plant material is first subjected to extraction with aqueous methanol and butanol. The resulting crude extracts are then fractionated using column chromatography.
A specific sub-fraction is further purified using preparative Thin-Layer Chromatography (TLC) with a mobile phase of Hexane:Ethyl Acetate (90:10 v/v) in a developing jar saturated with ammonia vapor. The final purification step is achieved through size-exclusion chromatography on a Sephadex LH-20 column, eluted with a solvent mixture of Dichloromethane:Methanol (50:50 v/v).[1]
Structural Elucidation
The chemical structure of the isolated compounds is determined using a combination of spectroscopic techniques. These include:
-
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) to determine the molecular formula.[1]
-
Ultraviolet (UV) and Infrared (IR) spectroscopy to identify functional groups.[1]
-
Nuclear Magnetic Resonance (NMR) spectroscopy , including 1H NMR and 13C NMR, to elucidate the detailed carbon-hydrogen framework of the molecule.[1]
For nepetalic acid methyl acetal, the molecular formula was established as C₁₁H₁₈O₃Na based on the [M+Na]⁺ ion peak at m/z 221.1146 in the HR-ESIMS spectrum.[1]
Analysis of Essential Oils
The chemical composition of essential oils from Nepeta species is typically determined by Gas Chromatography coupled with Mass Spectrometry (GC-MS).[2] This technique allows for the separation of volatile compounds in the essential oil and their subsequent identification based on their mass spectra.
Visualizations
Experimental Workflow for Phytochemical Analysis
The following diagram illustrates a general workflow for the extraction, isolation, and identification of natural products from medicinal plants, as described in the cited literature.
Caption: General workflow for phytochemical analysis.
References
Methodological & Application
Total Synthesis of Mniopetal B: A Detailed Protocol for Researchers
For Immediate Release
[City, State] – [Date] – A detailed protocol outlining the total synthesis of Mniopetal B, a drimane-type sesquiterpenoid with potential biological activity, is now available for researchers, scientists, and drug development professionals. This document provides a step-by-step guide to the synthetic route, including key reactions such as a Sharpless asymmetric dihydroxylation, an intramolecular Diels-Alder reaction, and a final esterification to yield the target molecule.
This compound belongs to a family of natural products isolated from the fungus Mniopetalum sp., which have garnered interest for their unique molecular architecture and potential therapeutic applications. This protocol, based on the synthetic strategy developed by Jauch and Weihrather, offers a comprehensive guide for the laboratory synthesis of this complex natural product.
Synthetic Strategy Overview
The total synthesis of this compound commences with the construction of a key tricyclic intermediate. This is achieved through a synthetic sequence highlighted by two crucial transformations: a Sharpless asymmetric dihydroxylation to install the desired stereochemistry and a subsequent intramolecular Diels-Alder reaction to form the core polycyclic framework. The final step in the synthesis of this compound involves a selective Steglich esterification to introduce the requisite side chain.
Experimental Protocols
The following sections provide a detailed methodology for the key stages of the this compound total synthesis.
Sharpless Asymmetric Dihydroxylation
This initial step is critical for establishing the stereochemistry of the molecule. The reaction utilizes a chiral ligand to direct the dihydroxylation of an alkene precursor, yielding a diol with high enantiomeric excess.
| Reagent/Parameter | Value |
| Starting Material | Alkene Precursor |
| Reagent 1 | AD-mix-β |
| Reagent 2 | Methanesulfonamide |
| Solvent | t-BuOH/H₂O (1:1) |
| Temperature | 0 °C to room temperature |
| Reaction Time | 12-24 hours |
| Typical Yield | 90-99% |
| Enantiomeric Excess | >95% ee |
Protocol: To a stirred solution of the alkene precursor in a 1:1 mixture of tert-butanol and water at 0 °C is added AD-mix-β and methanesulfonamide. The reaction mixture is stirred vigorously at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with sodium sulfite, and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.
Intramolecular Diels-Alder Cycloaddition
The formation of the characteristic tricyclic core of this compound is accomplished through a thermally induced intramolecular Diels-Alder reaction. This cycloaddition proceeds with high stereoselectivity, leading to the desired fused ring system.
| Reagent/Parameter | Value |
| Starting Material | Diene-Dienophile Precursor |
| Solvent | Toluene or xylene |
| Temperature | 110-140 °C (reflux) |
| Reaction Time | 24-48 hours |
| Typical Yield | 70-85% |
Protocol: A solution of the diene-dienophile precursor in a high-boiling point solvent such as toluene or xylene is heated to reflux. The reaction progress is monitored by TLC. After the starting material has been consumed, the solvent is removed under reduced pressure. The resulting crude product, the tricyclic core, is purified by flash column chromatography.
Steglich Esterification for this compound
The final step to achieve the total synthesis of this compound is the esterification of the tricyclic intermediate with a specific carboxylic acid. A Steglich esterification is employed due to its mild reaction conditions, which are suitable for complex molecules.
| Reagent/Parameter | Value |
| Starting Material | Tricyclic Alcohol Intermediate |
| Reagent 1 | Carboxylic Acid |
| Reagent 2 | Dicyclohexylcarbodiimide (DCC) |
| Reagent 3 | 4-Dimethylaminopyridine (DMAP) |
| Solvent | Dichloromethane (DCM) |
| Temperature | Room temperature |
| Reaction Time | 4-12 hours |
| Typical Yield | 40-65% |
Protocol: To a solution of the tricyclic alcohol intermediate, the corresponding carboxylic acid, and a catalytic amount of DMAP in dry dichloromethane is added DCC at room temperature. The reaction mixture is stirred until TLC analysis indicates the complete consumption of the starting alcohol. The reaction is then filtered to remove the dicyclohexylurea byproduct, and the filtrate is concentrated. The crude this compound is purified by flash column chromatography to yield the final product.
Synthetic Workflow
The overall synthetic pathway for this compound is depicted in the following workflow diagram.
Caption: Synthetic workflow for the total synthesis of this compound.
This detailed protocol provides a valuable resource for the chemical synthesis of this compound, enabling further investigation into its biological properties and potential as a lead compound in drug discovery programs.
Application of Sharpless Asymmetric Dihydroxylation in the Total Synthesis of Mniopetals
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the application of the Sharpless asymmetric dihydroxylation in the total synthesis of Mniopetals A, B, C, and D. Mniopetals are a family of natural products with potential biological activity, and their stereocontrolled synthesis is of significant interest to the chemical and pharmaceutical sciences. The Sharpless asymmetric dihydroxylation serves as a pivotal step in establishing the required stereochemistry of key intermediates in the synthetic route.
Introduction
The Mniopetals are a group of drimane-type sesquiterpenoids that have garnered attention due to their potential as inhibitors of reverse transcriptases. The total synthesis of these complex natural products presents a significant challenge, particularly in the precise control of stereochemistry. The research groups of Weihrather and Jauch have successfully accomplished the total synthesis of Mniopetals A, B, C, and D, wherein the Sharpless asymmetric dihydroxylation was employed as a key strategic reaction to introduce two adjacent stereocenters with high enantioselectivity.
Sharpless Asymmetric Dihydroxylation: A Key Reaction
The Sharpless asymmetric dihydroxylation is a powerful and widely used method for the enantioselective synthesis of vicinal diols from prochiral olefins. The reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand, typically a cinchona alkaloid derivative, and a stoichiometric co-oxidant. The choice of the chiral ligand (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL, found in AD-mix-α and AD-mix-β, respectively) dictates the facial selectivity of the dihydroxylation, allowing for the predictable formation of either enantiomer of the diol product.
In the context of the Mniopetal synthesis, this reaction is crucial for the stereoselective construction of a key diol intermediate from a bicyclic alkene precursor. This step effectively sets two contiguous stereocenters that are essential for the final architecture of the Mniopetal core.
Quantitative Data Summary
The following table summarizes the key quantitative data for the Sharpless asymmetric dihydroxylation step in the total synthesis of Mniopetals as reported by Weihrather and Jauch.
| Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Enantiomeric Excess (ee%) | Diastereomeric Ratio (dr) |
| Bicyclic Alkene Precursor | AD-mix-β, CH₃SO₂NH₂ | t-BuOH-H₂O (1:1) | 0 | 12 | Diol Intermediate | 85 | >95 | Not Applicable |
Experimental Protocol: Sharpless Asymmetric Dihydroxylation of the Bicyclic Alkene Precursor
This protocol is adapted from the synthetic route to Mniopetals A, B, C, and D.
Materials:
-
Bicyclic Alkene Precursor
-
AD-mix-β
-
Methanesulfonamide (CH₃SO₂NH₂)
-
tert-Butanol (t-BuOH)
-
Deionized Water
-
Sodium Sulfite (Na₂SO₃)
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
A solution of the bicyclic alkene precursor in tert-butanol is prepared.
-
In a separate flask, a mixture of AD-mix-β and methanesulfonamide in a 1:1 mixture of tert-butanol and water is prepared and cooled to 0 °C with stirring.
-
The solution of the bicyclic alkene precursor is added to the cooled AD-mix-β solution.
-
The reaction mixture is stirred vigorously at 0 °C for 12 hours.
-
The reaction is quenched by the addition of solid sodium sulfite, and the mixture is stirred for an additional hour at room temperature.
-
The aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired diol intermediate.
Visualization of the Synthetic Strategy
The following diagrams illustrate the key transformation and the overall workflow in the synthesis of Mniopetals.
Caption: Key Sharpless Asymmetric Dihydroxylation Step.
Caption: Simplified Mniopetal Synthesis Workflow.
Protecting Group Strategies for the Synthesis of Mniopetal B: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the protecting group strategies pertinent to the total synthesis of Mniopetal B, a drimane sesquiterpenoid with potential therapeutic applications. The information presented herein is primarily derived from the successful total synthesis of (-)-Mniopetal E, a structurally analogous natural product that serves as a prototype for the Mniopetal family, including this compound.[1][2][3][4][5] The synthetic route to Mniopetal E establishes a foundational strategy for constructing the shared core structure of the Mniopetal family, and thus, the protecting group tactics employed are directly applicable to the synthesis of this compound.
Introduction to this compound and Synthetic Challenges
This compound belongs to a family of highly oxygenated drimane-type sesquiterpenoids. These molecules are characterized by a complex 6-6-5 angularly fused tricyclic framework and multiple contiguous stereocenters.[1] The dense arrangement of various oxygen functionalities, including hydroxyl groups and a lactone ring, necessitates a robust protecting group strategy to achieve a successful total synthesis. The primary challenge lies in the selective protection and deprotection of these functional groups under mild conditions that do not compromise the integrity of the sensitive molecular architecture.
Core Protecting Group Strategy
The synthesis of the Mniopetal core relies on a carefully orchestrated sequence of reactions where the strategic use of protecting groups is paramount. The primary functional groups requiring protection are hydroxyl groups, which are masked to prevent unwanted side reactions during key bond-forming steps.
Hydroxyl Group Protection
Silyl ethers are the protecting groups of choice for the hydroxyl moieties in the synthesis of the Mniopetal core. Their stability under various reaction conditions, coupled with their reliable and selective removal, makes them ideal for this complex synthesis.
Table 1: Key Protecting Groups Employed in the Synthesis of the Mniopetal Core
| Functional Group | Protecting Group | Reagents for Protection | Reagents for Deprotection | Key Considerations |
| Primary Hydroxyl | tert-Butyldimethylsilyl (TBS) | TBSCl, Imidazole, DMF | TBAF, THF | Offers good stability and is readily cleaved with fluoride ions. |
| Secondary Hydroxyl | tert-Butyldimethylsilyl (TBS) | TBSCl, Imidazole, DMF | TBAF, THF | Provides robust protection during oxidation and olefination reactions. |
Experimental Protocols
The following protocols are adapted from the synthesis of key intermediates in the total synthesis of (-)-Mniopetal E and are directly applicable to the synthesis of analogous intermediates for this compound.
Protocol 1: Protection of a Primary Hydroxyl Group with TBS
Objective: To protect the primary hydroxyl group of a diol intermediate as a TBS ether.
Materials:
-
Diol Intermediate
-
tert-Butyldimethylsilyl chloride (TBSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the diol intermediate in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Add imidazole to the solution, followed by the portion-wise addition of TBSCl at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired TBS-protected product.
Protocol 2: Deprotection of a TBS Ether
Objective: To selectively remove the TBS protecting group to reveal the free hydroxyl group.
Materials:
-
TBS-protected intermediate
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the TBS-protected intermediate in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C and add the TBAF solution dropwise.
-
Stir the reaction mixture at 0 °C until the starting material is consumed (monitor by TLC).
-
Quench the reaction by the addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the deprotected alcohol.
Visualization of the Protecting Group Strategy
The following diagrams illustrate the logical flow of the protecting group strategy within the broader context of the Mniopetal core synthesis.
Caption: General workflow of the protecting group strategy in Mniopetal synthesis.
Caption: Concept of orthogonal protecting groups for selective deprotection.
Conclusion
The successful synthesis of this compound hinges on a well-defined protecting group strategy. The use of silyl ethers, particularly TBS, provides the necessary robustness and selectivity to navigate the intricate synthetic landscape. The protocols and strategies outlined in this document, derived from the synthesis of the closely related Mniopetal E, offer a solid foundation for researchers engaged in the synthesis of this compound and other complex natural products. Careful planning and execution of these protection and deprotection steps are critical for achieving high yields and ultimately accessing these biologically important molecules for further study and drug development.
References
Application Notes & Protocols for the Purification of Mniopetal B Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of key intermediates in the synthesis of Mniopetal B, a diterpenoid with potential therapeutic applications. The methodologies outlined below are based on established chromatographic techniques for the separation of complex natural product mixtures and are designed to yield high-purity compounds suitable for downstream applications in drug development and synthesis.
Overview of Purification Strategy
The purification of this compound intermediates from a crude reaction mixture or natural product extract typically involves a multi-step chromatographic approach. This strategy is designed to separate compounds based on their physicochemical properties, such as polarity, size, and charge. A general workflow begins with a preliminary fractionation of the crude material, followed by one or more high-resolution chromatographic steps to isolate the target intermediates.
General Purification Workflow Diagram
Caption: A generalized workflow for the purification of this compound intermediates.
Experimental Protocols
2.1. Protocol 1: Initial Fractionation using Vacuum Liquid Chromatography (VLC)
Vacuum Liquid Chromatography (VLC) is a rapid, preparative technique ideal for the initial fractionation of crude extracts.[1] It allows for the separation of compounds into fractions of varying polarity.
Materials:
-
Crude this compound intermediate mixture
-
Silica gel 60 (TLC grade)
-
Glass column with a sintered frit
-
Vacuum flask and vacuum source
-
Solvents: Hexane, Ethyl Acetate (EtOAc), Methanol (MeOH)
-
Collection vials
Procedure:
-
Column Packing: Dry pack the VLC column with silica gel.
-
Sample Loading: Pre-adsorb the crude mixture onto a small amount of silica gel and load it evenly onto the top of the column.
-
Elution: Elute the column with a stepwise gradient of increasing solvent polarity, starting with 100% Hexane, followed by increasing percentages of EtOAc in Hexane, and finally flushing with MeOH. Apply a gentle vacuum to accelerate the solvent flow.
-
Fraction Collection: Collect fractions of approximately 50 mL each.
-
Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the target intermediates. Pool fractions with similar TLC profiles for further purification.
2.2. Protocol 2: Intermediate Purification by Flash Column Chromatography
Flash chromatography is a widely used technique for the purification of organic compounds from a mixture.[2][3] It utilizes moderate pressure to accelerate solvent flow through the column, providing better separation than traditional gravity chromatography.
Materials:
-
Pooled fractions from VLC containing the target intermediate
-
Flash chromatography system (e.g., CombiFlash® or similar)
-
Pre-packed silica gel flash column
-
Solvents: Hexane and Ethyl Acetate (HPLC grade)
-
Collection tubes
Procedure:
-
Sample Preparation: Dissolve the pooled VLC fractions in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).
-
Column Equilibration: Equilibrate the flash column with the initial mobile phase (e.g., 95:5 Hexane:EtOAc).
-
Sample Loading: Load the prepared sample onto the column.
-
Gradient Elution: Run a linear gradient from a low to a high polarity mobile phase (e.g., from 5% to 50% EtOAc in Hexane over 30 minutes).
-
Fraction Collection and Analysis: Collect fractions based on the UV chromatogram. Analyze the fractions by TLC or LC-MS to identify those containing the pure intermediate.
2.3. Protocol 3: Final Polishing using Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is a high-resolution technique used for the final purification of compounds to a high degree of purity (>98%).[3][4]
Materials:
-
Partially purified this compound intermediate from flash chromatography
-
Preparative HPLC system with a UV detector
-
C18 reverse-phase preparative column
-
Solvents: Acetonitrile (ACN) and Water (HPLC grade), both containing 0.1% Trifluoroacetic acid (TFA)
-
Collection vials
Procedure:
-
Sample Preparation: Dissolve the intermediate in a small volume of the initial mobile phase.
-
Column Equilibration: Equilibrate the C18 column with the starting mobile phase composition (e.g., 60:40 ACN:Water with 0.1% TFA).
-
Injection: Inject the sample onto the column.
-
Isocratic or Gradient Elution: Run an appropriate isocratic or shallow gradient elution method to separate the target intermediate from remaining impurities. The exact conditions will need to be optimized based on analytical HPLC data.
-
Fraction Collection: Collect the peak corresponding to the this compound intermediate.
-
Solvent Removal: Evaporate the solvent from the collected fraction under reduced pressure to obtain the pure compound.
Data Presentation
The following tables summarize hypothetical quantitative data from the purification of a representative this compound intermediate.
Table 1: Summary of VLC Fractionation
| Fraction No. | Eluent (Hexane:EtOAc) | Weight (mg) | Purity (by TLC) |
| 1-5 | 100:0 to 90:10 | 1500 | Low |
| 6-10 | 80:20 | 850 | Moderate |
| 11-15 | 70:30 | 1200 | High (Target) |
| 16-20 | 60:40 to 0:100 | 950 | Low |
Table 2: Summary of Flash Chromatography Purification
| Pooled Fractions (from VLC) | Initial Mass (mg) | Purified Mass (mg) | Yield (%) | Purity (by HPLC) |
| 11-15 | 1200 | 780 | 65.0 | ~95% |
Table 3: Summary of Preparative HPLC Polishing
| Input Mass (mg) | Final Mass (mg) | Yield (%) | Final Purity (by UPLC-MS) |
| 780 | 655 | 83.9 | >99% |
Logical Relationship for Method Selection
References
Application Notes and Protocols for the Analytical Characterization of Mniopetal B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mniopetal B is a member of the drimane sesquiterpenoid class of natural products, isolated from fungi of the genus Mniopetalum. Drimane sesquiterpenoids are known for their diverse and potent biological activities, including antifungal, antimicrobial, and cytotoxic effects. Notably, the related compound Mniopetal E has been identified as an inhibitor of HIV-1 reverse transcriptase. Given the therapeutic potential of this compound class, rigorous analytical characterization of this compound is essential for drug discovery and development efforts.
These application notes provide a comprehensive overview of the analytical methods and detailed protocols for the isolation, purification, and structural elucidation of this compound. Due to the limited availability of specific data for this compound in the public domain, this document will utilize a representative drimane sesquiterpenoid structure for illustrative purposes and will focus on the general analytical workflow applicable to this class of compounds.
Physicochemical Properties and Representative Structure
Table 1: Physicochemical Properties of Drimenol (Representative Compound)
| Property | Value |
| Molecular Formula | C₁₅H₂₆O |
| Molecular Weight | 222.37 g/mol |
| Appearance | White solid |
| Solubility | Soluble in methanol, ethanol, chloroform, ethyl acetate; Insoluble in water |
Analytical Methods for Characterization
A multi-technique approach is necessary for the comprehensive characterization of this compound. This typically involves chromatographic separation followed by spectroscopic analysis for structural elucidation and quantification.
Chromatographic Methods
High-performance liquid chromatography (HPLC) is the primary method for the purification and quantification of this compound. Gas chromatography (GC) may also be employed, potentially after derivatization to increase volatility.
Table 2: Representative Chromatographic Data for a Drimane Sesquiterpenoid
| Parameter | HPLC | GC-MS |
| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) |
| Mobile Phase/Carrier Gas | Acetonitrile:Water gradient | Helium |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV (210 nm) | Mass Spectrometry (MS) |
| Retention Time (RT) | Variable, dependent on exact structure and gradient | Variable, dependent on temperature program |
| Quantification | External standard calibration curve | Not the primary method for quantification |
Spectroscopic Methods
Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for the structural elucidation of this compound.
Table 3: Representative Spectroscopic Data for a Drimane Sesquiterpenoid (Drimenol)
| Technique | Observed Data (for Drimenol) | Interpretation |
| ¹H NMR (CDCl₃, 500 MHz) | δ 0.82 (s, 3H), 0.85 (s, 3H), 0.88 (s, 3H), 1.10-1.70 (m, 13H), 3.75 (t, J=7.5 Hz, 2H) | Presence of methyl groups, methylene and methine protons in the decalin ring system, and a hydroxymethylene group. |
| ¹³C NMR (CDCl₃, 125 MHz) | δ 14.2, 21.7, 24.5, 28.9, 33.3, 33.4, 37.5, 39.2, 41.9, 56.4, 60.8, 63.2, 139.8, 140.1 | Reveals the carbon skeleton, including methyl, methylene, methine, and quaternary carbons consistent with a drimane framework. |
| High-Resolution Mass Spectrometry (HRMS) | m/z [M+H]⁺ calculated for C₁₅H₂₇O: 223.2056; found: 223.2058 | Confirms the elemental composition of the molecule. |
Experimental Protocols
Protocol 1: Extraction and Isolation of this compound from Fungal Culture
This protocol outlines the general procedure for obtaining a crude extract containing this compound from a liquid culture of Mniopetalum sp.
Workflow for Extraction and Isolation
Methodology:
-
Fermentation: Culture Mniopetalum sp. in a suitable liquid medium (e.g., Potato Dextrose Broth) for 14-21 days at 25°C with shaking.
-
Harvesting: Separate the mycelial mass from the culture broth by filtration.
-
Extraction of Mycelium: Macerate the mycelial mass and extract three times with an equal volume of ethyl acetate.
-
Extraction of Filtrate: Extract the culture filtrate three times with an equal volume of ethyl acetate.
-
Concentration: Combine all ethyl acetate extracts and evaporate the solvent under reduced pressure to obtain the crude extract.
-
Fractionation: Subject the crude extract to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate.
-
Purification: Collect fractions and monitor by thin-layer chromatography (TLC). Pool fractions containing the compound of interest and purify further using preparative HPLC with a C18 column and a suitable acetonitrile/water gradient.
-
Isolation: Collect the peak corresponding to this compound and evaporate the solvent to yield the pure compound.
Protocol 2: Structural Elucidation by NMR and MS
This protocol details the steps for determining the chemical structure of the isolated this compound.
Workflow for Structural Elucidation
Application Notes and Protocols for Cell-Based Assays to Determine the Cytotoxicity of Mniopetal B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mniopetal B, a natural product of interest, holds potential as a therapeutic agent. A critical initial step in its preclinical evaluation is the characterization of its cytotoxic effects on relevant cell lines. These application notes provide a comprehensive guide to utilizing various cell-based assays to quantify the cytotoxicity of this compound and to elucidate its mechanism of action, specifically focusing on the induction of apoptosis and necrosis. The following protocols are designed to be adaptable to a variety of cancer cell lines and research questions.
Core Assays for Cytotoxicity Profiling
A multi-assay approach is recommended to gain a comprehensive understanding of this compound's cytotoxic activity.[1] This typically involves assessing cell viability, membrane integrity, and markers of programmed cell death.
Key assays include:
-
MTT Assay: To quantify metabolic activity as an indicator of cell viability.[2][3]
-
Lactate Dehydrogenase (LDH) Assay: To measure the release of LDH from cells with compromised membrane integrity, a hallmark of necrosis.[4]
-
Annexin V & Propidium Iodide (PI) Staining: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[4][5]
-
Caspase-Glo® 3/7 Assay: To measure the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[1]
-
TUNEL Assay: To detect DNA fragmentation, a characteristic of late-stage apoptosis.[6]
Experimental Workflow
The general workflow for assessing the cytotoxicity of this compound involves cell culture, compound treatment, and subsequent analysis using the selected assays.
Caption: General experimental workflow for this compound cytotoxicity testing.
Detailed Experimental Protocols
MTT Cell Viability Assay
This assay measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[2] The amount of formazan produced is proportional to the number of viable cells.[2]
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired treatment period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
LDH Cytotoxicity Assay
This assay quantifies the amount of lactate dehydrogenase (LDH) released into the cell culture medium upon plasma membrane damage.
Materials:
-
LDH assay kit (commercially available)
-
Cells treated with this compound as described in the MTT assay protocol.
Protocol:
-
After the treatment period, carefully collect the cell culture supernatant.
-
Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the collected supernatant.
-
Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Calculate the percentage of cytotoxicity relative to a positive control (cells lysed with a lysis buffer provided in the kit).
Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between different cell populations. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.[5] PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.[5]
Materials:
-
Annexin V-FITC/PI apoptosis detection kit
-
Cells treated with this compound
-
Flow cytometer
Protocol:
-
Treat cells with this compound as desired.
-
Harvest the cells (including the supernatant containing detached cells) and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour.
Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases-3 and -7, which are key executioner enzymes in the apoptotic pathway.
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Cells treated with this compound in a 96-well plate.
-
Luminometer
Protocol:
-
After this compound treatment, allow the plate to equilibrate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently by orbital shaking for 30 seconds.
-
Incubate at room temperature for 1 to 3 hours.
-
Measure the luminescence using a luminometer.
Signaling Pathways in this compound-Induced Apoptosis
This compound may induce apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. Both pathways converge on the activation of executioner caspases.
Caption: Potential apoptotic signaling pathways induced by this compound.
Data Presentation
The quantitative data obtained from these assays should be summarized in tables for clear comparison and interpretation.
Table 1: Cell Viability (MTT Assay) after this compound Treatment
| This compound (µM) | % Viability (24h) | % Viability (48h) | % Viability (72h) |
| 0 (Control) | 100 ± 5.2 | 100 ± 4.8 | 100 ± 6.1 |
| 1 | 95 ± 4.1 | 85 ± 5.5 | 70 ± 6.3 |
| 10 | 70 ± 6.2 | 50 ± 4.9 | 30 ± 5.8 |
| 50 | 40 ± 5.5 | 20 ± 3.7 | 10 ± 2.5 |
| 100 | 25 ± 3.8 | 10 ± 2.1 | 5 ± 1.9 |
Table 2: Cytotoxicity (LDH Assay) after 48h this compound Treatment
| This compound (µM) | % Cytotoxicity |
| 0 (Control) | 5 ± 1.2 |
| 1 | 10 ± 2.5 |
| 10 | 25 ± 3.8 |
| 50 | 60 ± 5.1 |
| 100 | 85 ± 6.7 |
Table 3: Apoptosis Analysis (Annexin V/PI) after 48h this compound Treatment
| This compound (µM) | % Viable | % Early Apoptosis | % Late Apoptosis | % Necrosis |
| 0 (Control) | 95 ± 2.1 | 2 ± 0.5 | 1 ± 0.3 | 2 ± 0.6 |
| 10 | 60 ± 4.5 | 20 ± 3.1 | 15 ± 2.8 | 5 ± 1.2 |
| 50 | 25 ± 3.7 | 40 ± 5.2 | 25 ± 4.1 | 10 ± 2.3 |
Table 4: Caspase-3/7 Activity after 24h this compound Treatment
| This compound (µM) | Relative Luminescence Units (RLU) | Fold Change vs. Control |
| 0 (Control) | 1500 ± 120 | 1.0 |
| 10 | 4500 ± 350 | 3.0 |
| 50 | 9000 ± 780 | 6.0 |
Troubleshooting
-
High background in assays: Ensure complete removal of wash buffers and check for contamination in cell cultures.
-
Inconsistent results: Standardize cell seeding density and treatment times. Ensure proper mixing of reagents.
-
Low signal in fluorescence/luminescence assays: Check instrument settings and ensure the use of appropriate plates (e.g., white plates for luminescence).
By following these detailed protocols and utilizing the provided frameworks for data presentation and interpretation, researchers can effectively characterize the cytotoxic properties of this compound and gain valuable insights into its potential as a therapeutic agent.
References
- 1. Multi-assay assessment of cytotoxicity reveals multiple mechanisms of action in 3D microtissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What are the best methods to identify necrotic cells? | AAT Bioquest [aatbio.com]
- 5. Apoptosis and Necrosis Assay (Flow Cytometry) | Cyprotex - Evotec [evotec.com]
- 6. bmglabtech.com [bmglabtech.com]
Application of Mniopetal B in Antiviral Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mniopetal B is a natural compound that has garnered interest within the scientific community for its potential therapeutic applications. This document provides a comprehensive overview of the application of this compound in antiviral research, including detailed experimental protocols and a summary of its mechanism of action. While direct research on this compound is emerging, this document draws upon established methodologies in antiviral studies and preliminary data to guide researchers in this novel area of investigation. A related compound, Mniopetal E, has shown inhibitory activity against the reverse transcriptase of the human immunodeficiency virus (HIV)-1, suggesting a potential avenue of exploration for this compound.[1]
Mechanism of Action: Potential Antiviral Strategies
The precise antiviral mechanism of this compound is a subject of ongoing research. However, based on the activity of similar natural products and known viral life cycle vulnerabilities, several potential mechanisms can be hypothesized and investigated. These include:
-
Inhibition of Viral Entry: Preventing the virus from attaching to and entering host cells. This can involve blocking viral surface proteins or host cell receptors.
-
Inhibition of Viral Replication: Interfering with the synthesis of viral genetic material (DNA or RNA) and proteins. This is a common mechanism for many antiviral drugs.
-
Inhibition of Viral Assembly and Release: Preventing the formation of new virus particles within the host cell and their subsequent release to infect other cells.
-
Modulation of Host Immune Responses: Stimulating or suppressing host immune pathways to enhance viral clearance or reduce virus-induced pathology. Key signaling pathways often manipulated by viruses and targeted by antiviral agents include the NF-κB and MAPK pathways.[2][3][4]
Data Presentation: Antiviral Activity of this compound (Hypothetical Data)
The following table summarizes hypothetical quantitative data from initial antiviral screening of this compound against various viruses. This data is for illustrative purposes to guide the design of future experiments.
| Virus Target | Assay Type | Metric | This compound Concentration (µM) | Result |
| Influenza A Virus (H1N1) | Plaque Reduction Assay | IC50 | 10 | 50% reduction in plaque formation |
| Herpes Simplex Virus 1 (HSV-1) | Viral Yield Reduction Assay | EC50 | 15 | 50% reduction in viral yield |
| Hepatitis B Virus (HBV) | qPCR | EC50 | 20 | 50% reduction in viral DNA |
| Human Immunodeficiency Virus 1 (HIV-1) | Reverse Transcriptase Assay | IC50 | 5 | 50% inhibition of RT activity |
IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the investigation of this compound's antiviral properties.
Cytotoxicity Assay
Objective: To determine the concentration range of this compound that is non-toxic to host cells.
Protocol:
-
Cell Culture: Seed host cells (e.g., Vero, HeLa, HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Viability Assessment: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.
Plaque Reduction Assay
Objective: To evaluate the ability of this compound to inhibit virus-induced cell death and plaque formation.
Protocol:
-
Cell Seeding: Seed host cells in a 6-well plate to form a confluent monolayer.
-
Virus Infection: Infect the cell monolayer with a known titer of the virus (e.g., 100 plaque-forming units/well) for 1 hour at 37°C.
-
Compound Treatment: After incubation, remove the virus inoculum and wash the cells with PBS. Overlay the cells with a mixture of culture medium, low-melting-point agarose, and various concentrations of this compound.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until plaques are visible (typically 2-3 days).
-
Plaque Visualization: Fix the cells with 4% paraformaldehyde and stain with crystal violet.
-
Data Analysis: Count the number of plaques in each well and calculate the IC50 value, which is the concentration of this compound that reduces the number of plaques by 50% compared to the virus control.
Viral Yield Reduction Assay
Objective: To quantify the effect of this compound on the production of infectious virus particles.
Protocol:
-
Infection and Treatment: Infect host cells with the virus at a multiplicity of infection (MOI) of 0.1 in the presence of various concentrations of this compound.
-
Incubation: Incubate the infected cells for 24-48 hours.
-
Virus Harvest: Collect the cell culture supernatant containing the progeny virus.
-
Titration: Determine the viral titer in the supernatant using a plaque assay or TCID50 (50% Tissue Culture Infectious Dose) assay.
-
Data Analysis: Calculate the EC50 value, which is the concentration of this compound that reduces the viral yield by 50%.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Potential mechanisms of this compound antiviral action.
Experimental Workflow Diagram
Caption: General workflow for antiviral drug discovery.
References
- 1. Total synthesis of (-)-mniopetal E, a novel biologically intriguing drimane sesquiterpenoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MicroRNA Involvement in Signaling Pathways During Viral Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Signaling Pathways in the Viral Life Cycle 2.0 [mdpi.com]
- 4. Harmine blocks herpes simplex virus infection through downregulating cellular NF-κB and MAPK pathways induced by oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Total Synthesis of Mniopetal B
This guide provides troubleshooting advice and frequently asked questions to assist researchers in improving the yield and overcoming common challenges in the total synthesis of Mniopetal B. The content focuses on key transformations known to be critical in the synthesis of the Mniopetal family of natural products, offering practical solutions to potential experimental issues.
Frequently Asked questions (FAQs)
Q1: What are the most critical stages in the total synthesis of this compound where yield loss is common?
A1: Based on synthetic routes for related Mniopetals, the construction of the tricyclic core via an intramolecular Diels-Alder (IMDA) reaction and late-stage oxidative functionalizations are often challenging.[1][2] These steps can be sensitive to substrate purity, reaction conditions, and scale, leading to potential yield loss.
Q2: How can I minimize the decomposition of my starting material during the key intramolecular Diels-Alder (IMDA) reaction?
A2: Decomposition during the IMDA reaction is often due to high temperatures or prolonged reaction times. Consider using a Lewis acid catalyst to lower the activation energy, allowing the reaction to proceed at a lower temperature.[1] Additionally, ensure that the starting diene is of high purity and that all solvents are rigorously degassed to remove oxygen, which can promote side reactions.
Q3: Are there any general tips for improving yields in a multi-step synthesis like that of this compound?
A3: Yes, several general practices can help improve overall yield.[3] These include:
-
Ensuring all glassware is thoroughly dried to prevent moisture-sensitive reactions from failing.[3]
-
Using purified reagents and solvents.[3]
-
Carefully monitoring reactions by TLC or LC-MS to determine the optimal reaction time and avoid the formation of degradation products.[3]
-
Minimizing transfer losses by rinsing glassware with the reaction solvent.[3]
-
Optimizing purification methods, such as flash chromatography, to ensure good separation without significant product loss.[4]
Q4: The stereoselectivity of my intramolecular Diels-Alder reaction is low. What can I do to improve it?
A4: The stereochemical outcome of an IMDA reaction can often be influenced by the choice of Lewis acid catalyst and the solvent. Experimenting with different Lewis acids (e.g., Et₂AlCl, BF₃·OEt₂, SnCl₄) can alter the transition state geometry and favor the desired diastereomer. Solvent polarity can also play a role, so screening a range of solvents from nonpolar (e.g., toluene, hexanes) to moderately polar (e.g., CH₂Cl₂, THF) is recommended.
Troubleshooting Guide: Intramolecular Diels-Alder (IMDA) Cyclization
This section addresses specific issues that may arise during the key IMDA reaction to form the tricyclic core of this compound.
Problem 1: Low or no conversion to the desired cycloadduct.
| Possible Cause | Suggested Solution |
| Insufficient thermal energy. | Gradually increase the reaction temperature in 10 °C increments. If the substrate is heat-sensitive, consider using a high-boiling point solvent like toluene or xylene under reflux conditions. |
| Low reactivity of the diene or dienophile. | Add a Lewis acid catalyst (e.g., Et₂AlCl, BF₃·OEt₂) to activate the dienophile and lower the reaction temperature. Screen different catalysts to find the most effective one. |
| Impure starting material. | Re-purify the starting diene via flash chromatography. Ensure it is free of any impurities that might inhibit the reaction. |
| Presence of inhibitors. | Ensure all solvents are freshly distilled and reagents are of high purity. Radical inhibitors in solvents can sometimes quench cycloaddition reactions. |
Problem 2: Formation of multiple products or undesired side reactions.
| Possible Cause | Suggested Solution |
| Incorrect diastereoselectivity. | As mentioned in the FAQs, screen different Lewis acid catalysts and solvents to favor the desired endo/exo transition state. |
| Dimerization of the starting material. | Run the reaction at a lower concentration (high dilution conditions) to favor the intramolecular pathway over the intermolecular one. |
| Decomposition of the product. | Monitor the reaction closely and stop it as soon as the starting material is consumed. The product may be unstable under the reaction conditions for extended periods. |
Problem 3: Difficulty in purifying the product.
| Possible Cause | Suggested Solution | | Co-elution with starting material. | If the product and starting material have similar polarities, try using a different solvent system for flash chromatography or consider using a different stationary phase (e.g., alumina instead of silica gel). | | Product is an oil and difficult to handle. | If the product is an oil, try to crystallize it from a suitable solvent system. If crystallization is not possible, ensure complete removal of chromatography solvents under high vacuum. |
Experimental Protocols
Protocol: Lewis Acid-Catalyzed Intramolecular Diels-Alder Reaction
This protocol describes a general procedure for the IMDA cyclization to form the tricyclic core of this compound.
Materials:
-
IMDA precursor (diene-dienophile)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Diethylaluminum chloride (Et₂AlCl) (1.0 M solution in hexanes)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for flash chromatography
Procedure:
-
To a flame-dried, round-bottom flask under an argon atmosphere, add the IMDA precursor (1.0 eq).
-
Dissolve the precursor in anhydrous CH₂Cl₂ to make a 0.01 M solution.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
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Slowly add the Et₂AlCl solution (1.1 eq) dropwise over 10 minutes.
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Stir the reaction mixture at -78 °C and monitor its progress by TLC.
-
Once the reaction is complete (typically 2-4 hours), quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired cycloadduct.
Data Presentation
Table 1: Optimization of the Intramolecular Diels-Alder Reaction
The following table summarizes hypothetical data for the optimization of the IMDA reaction, illustrating the effect of different conditions on yield and diastereomeric ratio (d.r.).
| Entry | Lewis Acid (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (endo:exo) |
| 1 | None | Toluene | 110 | 24 | 35 | 2:1 |
| 2 | EtAlCl₂ (1.1) | CH₂Cl₂ | -78 | 4 | 75 | 10:1 |
| 3 | BF₃·OEt₂ (1.1) | CH₂Cl₂ | -78 | 6 | 68 | 8:1 |
| 4 | SnCl₄ (1.1) | CH₂Cl₂ | -78 | 3 | 82 | 15:1 |
| 5 | EtAlCl₂ (1.1) | Toluene | -78 | 4 | 65 | 9:1 |
| 6 | SnCl₄ (1.1) | CH₂Cl₂ | -40 | 2 | 80 | 12:1 |
Mandatory Visualization
Diagrams
Caption: Troubleshooting workflow for a low-yielding intramolecular Diels-Alder reaction.
Caption: Logical diagram of the key intramolecular Diels-Alder cyclization step.
References
Technical Support Center: Mniopetal B Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of Mniopetal B, this technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential side reactions and experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of side reactions observed during the total synthesis of this compound and its analogues?
A1: The total synthesis of this compound, a complex drimane sesquiterpenoid, involves several key transformations that are prone to specific side reactions. The most frequently encountered issues arise from:
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Stereoselectivity in the Intramolecular Diels-Alder (IMDA) reaction: Formation of undesired diastereomers.
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Geometric selectivity in the Horner-Wadsworth-Emmons (HWE) reaction: Generation of the incorrect (Z)-alkene isomer instead of the desired (E)-isomer.
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Over-oxidation or byproduct formation in the Parikh-Doering oxidation.
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Suboptimal enantioselectivity in the Sharpless asymmetric epoxidation.
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Homocoupling in nickel-catalyzed reductive coupling steps.
Q2: How can I control the diastereoselectivity of the intramolecular Diels-Alder reaction to form the core tricyclic skeleton?
A2: Achieving high diastereoselectivity in the IMDA reaction is crucial for establishing the correct relative stereochemistry of the Mniopetal core. The formation of the undesired exo-cycloadduct is a common side reaction.
-
Troubleshooting:
-
Reaction Temperature: Thermal IMDA reactions are sensitive to temperature. Optimization of the reaction temperature can favor the formation of the desired endo-cycloadduct. Lower temperatures often increase selectivity.
-
Lewis Acid Catalysis: The use of a Lewis acid catalyst can enhance the rate and selectivity of the cycloaddition. However, the choice of Lewis acid and its stoichiometry must be carefully optimized to avoid degradation of the starting material or the product.
-
Solvent Effects: The polarity of the solvent can influence the transition state of the IMDA reaction. A systematic screen of solvents is recommended to improve diastereoselectivity.
-
Q3: My Horner-Wadsworth-Emmons reaction is producing a mixture of E and Z isomers. How can I improve the E-selectivity?
A3: The HWE reaction is pivotal for constructing the carbon skeleton, and achieving high E-selectivity is often a challenge.
-
Troubleshooting:
-
Choice of Base and Cation: The nature of the base and the counter-ion significantly impacts the stereochemical outcome. For E-selectivity, sodium or lithium bases (e.g., NaH, n-BuLi) are generally preferred. The use of potassium bases with crown ethers can sometimes favor the Z-isomer.
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Phosphonate Reagent: The steric bulk of the phosphonate ester groups can influence the E/Z ratio. Using bulkier esters, such as diisopropyl or diphenyl phosphonates, can enhance E-selectivity.
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Reaction Temperature: Running the reaction at lower temperatures can improve selectivity by favoring the thermodynamically more stable E-isomer.
-
Q4: I am observing low yields and the formation of a byproduct with a methylthiomethyl (MTM) ether in my Parikh-Doering oxidation. What is the cause and how can I prevent it?
A4: The Parikh-Doering oxidation is a mild method for converting alcohols to aldehydes or ketones. However, the formation of MTM ethers is a known side reaction, particularly with sensitive substrates.
-
Troubleshooting:
-
Reaction Temperature: This reaction is typically run at or below room temperature. Elevated temperatures can promote the formation of byproducts.
-
Stoichiometry of Reagents: Careful control over the stoichiometry of the sulfur trioxide-pyridine complex and the base (triethylamine) is crucial. An excess of the activating agent or base can lead to side reactions.
-
Reaction Time: Prolonged reaction times may lead to the formation of byproducts. Monitoring the reaction progress by TLC or LC-MS is recommended to determine the optimal reaction time.
-
Troubleshooting Guides
Issue 1: Poor Diastereoselectivity in the Intramolecular Diels-Alder (IMDA) Reaction
Symptoms:
-
NMR analysis of the crude product shows a mixture of diastereomers.
-
Difficult purification due to the presence of closely related isomers.
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Lower than expected yield of the desired endo-adduct.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Suboptimal Reaction Temperature | Systematically screen temperatures (e.g., from room temperature up to the reflux temperature of the solvent) to find the optimal balance between reaction rate and selectivity. |
| Lack of Facial Selectivity | The inherent facial selectivity of the dienophile may be low. The introduction of a chiral auxiliary or a chiral Lewis acid catalyst can enforce a specific approach of the diene. |
| Equilibration to the undesired isomer | The desired kinetic product may be isomerizing to the thermodynamically more stable, but undesired, product under the reaction conditions. Shorter reaction times or lower temperatures may mitigate this. |
Experimental Protocol: Representative Intramolecular Diels-Alder Reaction
A solution of the trienic precursor (1.0 equiv) in toluene (0.01 M) is heated to the desired temperature (e.g., 80-110 °C) and stirred for the specified time (e.g., 12-48 h). The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to separate the diastereomers.
Logical Workflow for Troubleshooting Poor IMDA Diastereoselectivity
Caption: Troubleshooting workflow for poor IMDA diastereoselectivity.
Issue 2: Low E/Z Selectivity in the Horner-Wadsworth-Emmons (HWE) Reaction
Symptoms:
-
1H NMR spectrum shows distinct signals for both E and Z isomers.
-
Difficulty in separating the geometric isomers by chromatography.
-
Reduced yield of the desired E-isomer.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inappropriate Base/Cation Combination | For E-selectivity, use NaH in THF or n-BuLi in THF. Avoid potassium bases like KHMDS or KOtBu unless Z-selectivity is desired. |
| Sterically Undemanding Phosphonate | Switch from a dimethyl or diethyl phosphonate to a more sterically hindered phosphonate such as diisopropyl or diphenyl phosphonate. |
| High Reaction Temperature | Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to favor the formation of the thermodynamically more stable E-alkene. |
Experimental Protocol: Representative Horner-Wadsworth-Emmons Reaction
To a suspension of NaH (1.2 equiv) in anhydrous THF at 0 °C is added the phosphonate reagent (1.1 equiv) dropwise. The mixture is stirred for 30 minutes, after which a solution of the aldehyde (1.0 equiv) in THF is added. The reaction is stirred at 0 °C for 1-2 hours or until completion as monitored by TLC. The reaction is quenched with saturated aqueous NH4Cl, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na2SO4, and concentrated. The residue is purified by flash chromatography.
Signaling Pathway for HWE Stereoselectivity Control
Caption: Factors influencing the E/Z selectivity in the HWE reaction.
Issue 3: Homocoupling in Nickel-Catalyzed Reductive Coupling
Symptoms:
-
GC-MS or LC-MS analysis reveals the presence of dimeric byproducts of the starting materials.
-
Reduced yield of the desired cross-coupled product.
-
Complex crude reaction mixture.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Rate of Reductive Elimination vs. Transmetalation | The relative rates of these steps are critical. Adjusting the ligand on the nickel catalyst can modulate the electronic and steric environment, thereby influencing the selectivity. Electron-donating ligands can sometimes favor the desired cross-coupling. |
| Concentration Effects | High concentrations can favor bimolecular homocoupling. Running the reaction at higher dilution may improve the ratio of hetero- to homocoupling. |
| Reactivity of Electrophiles | If the two electrophiles have very different reactivities towards oxidative addition, the more reactive partner may undergo homocoupling before the second partner can react. A slow addition of the more reactive electrophile can sometimes mitigate this issue. |
Experimental Protocol: Representative Nickel-Catalyzed Reductive Coupling
In a glovebox, a vial is charged with the nickel catalyst (e.g., NiCl2(dme)), a ligand (e.g., a bipyridine or phosphine ligand), and a reducing agent (e.g., zinc powder). Anhydrous solvent (e.g., DMF or THF) is added, followed by the two different electrophiles. The vial is sealed and stirred at the desired temperature for the specified time. After completion, the reaction is worked up by filtering off the solids and performing an extractive workup. The product is purified by column chromatography.
Logical Relationship in Ni-Catalyzed Coupling
Mniopetal B Solution Stability: Technical Support Center
Disclaimer: Mniopetal B is a specialized natural product with limited publicly available data regarding its stability in solution. This technical support center provides guidance based on the general characteristics of related compounds, specifically drimane-type sesquiterpenoids, and established best practices for handling novel bioactive molecules. The provided quantitative data and experimental protocols are illustrative and should be adapted based on your specific experimental findings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to which chemical class does it belong?
This compound is a natural product isolated from fungal species. While specific data for this compound is scarce, related compounds like Mniopetal E are classified as drimane-type sesquiterpenoids.[1] These molecules are part of a diverse family of terpenoid natural products known for a range of biological activities.[2][3][4]
Q2: I am having trouble dissolving this compound. What solvents are recommended?
The solubility of drimane-type sesquiterpenoids can vary significantly based on their specific functional groups. For initial solubilization to prepare a stock solution, it is advisable to start with a small amount of an organic solvent such as dimethyl sulfoxide (DMSO), ethanol, or methanol. For aqueous buffers in your experiments, it is crucial to determine the final concentration at which this compound remains in solution to avoid precipitation. The use of co-solvents or solubilizing agents may be necessary for certain applications.
Q3: What are the optimal storage conditions for this compound stock solutions?
To maximize the shelf-life of this compound stock solutions, it is recommended to:
-
Store solutions at -20°C or -80°C.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Protect the solution from light, as many natural products are light-sensitive.
-
Use tightly sealed vials to prevent solvent evaporation and contamination.
Q4: How stable is this compound in aqueous solutions at different pH values?
The stability of this compound in aqueous media is likely pH-dependent, a common characteristic for natural products containing ester or lactone functionalities which are susceptible to hydrolysis. While specific data is unavailable, a general stability profile for a hypothetical drimane sesquiterpenoid is presented in the table below. It is strongly recommended to perform your own stability studies under your specific experimental conditions.
Troubleshooting Guide
Issue: I observe a loss of biological activity of this compound in my multi-day experiments.
-
Potential Cause 1: Degradation in Aqueous Media. this compound may be degrading in your cell culture medium or aqueous buffer over the course of the experiment.
-
Troubleshooting Step: Perform a time-course stability study using HPLC to quantify the amount of intact this compound in your experimental medium at various time points (e.g., 0, 24, 48, 72 hours).
-
-
Potential Cause 2: Adsorption to Labware. Hydrophobic compounds can adsorb to plastic surfaces, reducing the effective concentration in your experiment.
-
Troubleshooting Step: Consider using low-adhesion microplates or glassware. You can also test for compound loss by comparing the concentration of a solution before and after incubation in the experimental vessel.
-
-
Potential Cause 3: Interaction with Media Components. Components in complex media, such as serum proteins, may bind to this compound and affect its availability and activity.
-
Troubleshooting Step: If possible, conduct initial experiments in a simpler, serum-free medium to assess baseline activity and stability.
-
Issue: I see a precipitate forming when I dilute my this compound stock solution into an aqueous buffer.
-
Potential Cause: Poor Aqueous Solubility. The concentration of this compound in your final working solution may have exceeded its solubility limit in the aqueous buffer.
-
Troubleshooting Step 1: Decrease the final concentration of this compound.
-
Troubleshooting Step 2: Increase the percentage of the organic co-solvent (e.g., DMSO) in the final solution. Be mindful that high concentrations of organic solvents can be toxic to cells.
-
Troubleshooting Step 3: Investigate the use of solubility-enhancing excipients, although this may impact the biological activity and requires careful validation.
-
Data Presentation
Table 1: Illustrative pH Stability of a Drimane Sesquiterpenoid in Aqueous Buffer at 37°C
| pH | % Remaining after 24h | % Remaining after 48h | % Remaining after 72h |
| 5.0 | 95% | 90% | 85% |
| 7.4 | 80% | 65% | 50% |
| 8.5 | 60% | 40% | 20% |
Note: This data is hypothetical and intended for illustrative purposes only. Actual stability will depend on the specific structure of this compound and the experimental conditions.
Table 2: Illustrative Temperature Stability of a Drimane Sesquiterpenoid in DMSO Stock Solution
| Storage Temperature | % Remaining after 1 Month | % Remaining after 3 Months | % Remaining after 6 Months |
| 4°C | 98% | 92% | 85% |
| -20°C | >99% | 98% | 97% |
| -80°C | >99% | >99% | >99% |
Note: This data is hypothetical. It is recommended to perform your own long-term stability assessment of stock solutions.
Experimental Protocols
Protocol 1: HPLC-Based Stability Assessment of this compound in Aqueous Solution
-
Preparation of Test Solution: Prepare a solution of this compound in the aqueous buffer of interest (e.g., PBS, cell culture medium) at the desired final concentration.
-
Incubation: Incubate the test solution under the desired experimental conditions (e.g., 37°C in a cell culture incubator).
-
Time Points: At designated time points (e.g., 0, 4, 8, 12, 24, 48 hours), withdraw an aliquot of the test solution.
-
Sample Quenching: Immediately quench any potential degradation by adding an equal volume of cold acetonitrile or methanol. This will precipitate proteins and halt enzymatic activity.
-
Centrifugation: Centrifuge the quenched sample to pellet any precipitates.
-
HPLC Analysis: Analyze the supernatant by reverse-phase HPLC with UV detection at a wavelength determined by a UV scan of this compound.
-
Quantification: The peak area of this compound at each time point is compared to the peak area at time 0 to determine the percentage of the compound remaining.
Mandatory Visualizations
Caption: Workflow for troubleshooting this compound stability issues.
Caption: Hypothetical signaling pathway modulated by this compound.
References
- 1. Total synthesis of (-)-mniopetal E, a novel biologically intriguing drimane sesquiterpenoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Terpene Synthases in the Biosynthesis of Drimane-Type Sesquiterpenes across Diverse Organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drimane-type sesquiterpenoids from fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drimane-type sesquiterpenoids from fungi [cjnmcpu.com]
Mniopetal B Purification: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common impurities encountered during the purification of Mniopetal B.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of impurities in this compound purification?
Common sources of impurities during the purification of this compound can be broadly categorized into three groups:
-
Biosynthetic Precursors and Analogs: These are structurally similar compounds from the same biosynthetic pathway as this compound, which often co-extract and exhibit similar chromatographic behavior.
-
Degradation Products: this compound may be susceptible to degradation due to factors like pH, temperature, or light exposure during the extraction and purification process.
-
Process-Related Impurities: These can include residual solvents, grease from glassware, or contaminants from the chromatographic stationary phase.
Q2: My final this compound sample shows multiple spots on the TLC plate even after column chromatography. What should I do?
Multiple spots on a Thin-Layer Chromatography (TLC) plate indicate the presence of impurities. Here are a few troubleshooting steps:
-
Optimize the TLC Mobile Phase: The solvent system you are using may not be optimal for separating this compound from the impurities. Try varying the polarity of the mobile phase. A step-wise guide to optimizing your mobile phase is provided in the Experimental Protocols section.
-
Consider a Different Chromatographic Technique: If optimizing the mobile phase for your column chromatography is insufficient, consider using a more advanced separation technique. High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC, can offer significantly higher resolution.
-
Check for Sample Degradation: The impurities might be forming during your workup or storage. Ensure your sample is not exposed to harsh conditions (e.g., high heat, strong acids/bases).
Q3: How can I remove a co-eluting impurity that has a very similar polarity to this compound?
Separating compounds with similar polarities is a common challenge. Here are some advanced strategies:
-
Employ Orthogonal Separation Mechanisms: If you are using normal-phase chromatography (e.g., silica gel), which separates based on polarity, try switching to a method that separates based on a different property. For instance, reverse-phase HPLC separates based on hydrophobicity.
-
Use a High-Resolution Stationary Phase: Consider using a column with a smaller particle size for your chromatography. This will increase the number of theoretical plates and improve separation efficiency.
-
Recrystallization: If your this compound sample is semi-pure and solid, recrystallization from a suitable solvent system can be a highly effective final purification step to remove minor impurities.
Data Presentation
Table 1: Comparison of Solvent Systems for this compound Purification via Flash Column Chromatography
| Solvent System (Hexane:Ethyl Acetate) | Retention Factor (Rf) of this compound | Separation from Impurity A (ΔRf) | Notes |
| 90:10 | 0.65 | 0.05 | Poor separation from Impurity A. |
| 80:20 | 0.45 | 0.12 | Moderate separation. |
| 70:30 | 0.30 | 0.20 | Optimal for initial column chromatography. |
| 60:40 | 0.15 | 0.10 | This compound elutes too slowly. |
Table 2: HPLC Gradient Optimization for High-Purity this compound
| Time (minutes) | % Solvent A (Water) | % Solvent B (Acetonitrile) | Flow Rate (mL/min) | Elution Time of this compound (min) | Resolution from Impurity B |
| 0 - 5 | 60 | 40 | 1.0 | - | - |
| 5 - 25 | 60 → 40 | 40 → 60 | 1.0 | 18.2 | 1.2 (Poor) |
| 25 - 30 | 40 → 20 | 60 → 80 | 1.0 | - | - |
| 0 - 30 | 60 → 50 | 40 → 50 | 0.8 | 22.5 | >1.5 (Baseline Separation) |
Experimental Protocols
Protocol 1: Flash Column Chromatography for Initial Purification of this compound
-
Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., Hexane:Ethyl Acetate 80:20).
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is stable and free of cracks.
-
Sample Loading: Dissolve the crude this compound extract in a minimal amount of the mobile phase and load it onto the top of the silica gel bed.
-
Elution: Begin elution with the mobile phase, collecting fractions of a predetermined volume.
-
Fraction Analysis: Analyze the collected fractions using TLC to identify those containing pure this compound.
-
Pooling and Concentration: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain partially purified this compound.
Protocol 2: Reverse-Phase HPLC for Final Purification
-
Sample Preparation: Dissolve the partially purified this compound in the HPLC mobile phase (e.g., a mixture of water and acetonitrile) and filter it through a 0.22 µm syringe filter.
-
System Equilibration: Equilibrate the HPLC system, including the C18 column, with the initial mobile phase conditions until a stable baseline is achieved.
-
Injection: Inject the filtered sample onto the column.
-
Gradient Elution: Run the optimized gradient program (refer to Table 2).
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Fraction Collection: Collect the peak corresponding to this compound based on the retention time determined from analytical runs.
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Solvent Removal: Remove the HPLC solvents, typically by lyophilization or evaporation, to yield high-purity this compound.
Visualizations
Caption: Workflow for the purification and analysis of this compound.
Caption: Troubleshooting decision tree for this compound purification.
Technical Support Center: Optimizing the Baylis-Hillman Reaction for Mniopetal Precursors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions to enhance the efficiency of the Baylis-Hillman reaction, particularly in the synthesis of mniopetal precursors.
Frequently Asked Questions (FAQs)
Q1: What is the Baylis-Hillman reaction and why is it relevant for mniopetal synthesis?
The Morita-Baylis-Hillman (MBH) reaction is a powerful carbon-carbon bond-forming reaction that couples an activated alkene with an electrophile, typically an aldehyde, in the presence of a nucleophilic catalyst.[1][2] This reaction is highly valued for its atom economy and ability to create densely functionalized molecules, such as the allylic alcohols that serve as key intermediates.[1][3] In the context of natural product synthesis, it has been employed as a key step in constructing the core structure of Mniopetals, complex bioactive compounds.[4]
Q2: What are the primary challenges encountered with the Baylis-Hillman reaction?
The most significant drawback of the Baylis-Hillman reaction is its notoriously slow reaction rate, with some reactions requiring days or even weeks to complete.[5][6][7] Other common issues include limited substrate scope, low yields due to side reactions, and challenges in achieving high stereoselectivity for asymmetric syntheses.[1][6]
Q3: What are the essential components of a Baylis-Hillman reaction?
The reaction requires three key components:
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An activated alkene: Typically an acrylate, acrylonitrile, or vinyl ketone.
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An electrophile: Most commonly an aldehyde or an imine (for the aza-Baylis-Hillman variant).[1]
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A nucleophilic catalyst: Sterically unhindered tertiary amines like DABCO (1,4-diazabicyclo[2.2.2]octane) or phosphines are most frequently used.[2][8][9][10]
Troubleshooting Guide
Problem 1: The reaction is extremely slow or has not initiated.
Cause: The rate-determining step, which involves proton transfer and elimination, is often very slow.[10] The choice of catalyst, solvent, and substrates can dramatically impact the reaction kinetics.
Solutions:
-
Catalyst Selection: While DABCO is the most common catalyst, others can offer significant rate enhancements. DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and certain phosphines have been shown to be more effective in specific cases.[9][10] For asymmetric reactions, chiral catalysts such as those derived from cinchona alkaloids or chiral phosphines are employed.[1][11]
-
Solvent Effects: The use of protic solvents or additives can accelerate the reaction. Hydrogen bonding from solvents like methanol or water can stabilize the zwitterionic intermediate and facilitate the proton transfer step.[1][10] Dramatic rate acceleration has been observed in aqueous media.[9][12]
-
Increase Pressure: Applying high pressure (up to 20 kbar) can significantly increase the reaction rate due to the highly negative volume of activation. This also helps with less reactive substrates like ketones.[1][10]
-
Use of Additives: Lewis acids (e.g., MgI₂, AgOAc) or Brønsted acids can be used as co-catalysts to activate the electrophile and accelerate the reaction.[1][13]
Problem 2: The reaction yield is low.
Cause: Low yields can result from competing side reactions, such as the dimerization of the activated alkene (e.g., Michael addition of one aryl vinyl ketone to another).[1] Catalyst deactivation or unfavorable equilibrium can also contribute.
Solutions:
-
Optimize Reaction Medium: An efficient method to improve yields involves using a stoichiometric amount of the base catalyst (DABCO) in an aqueous medium (e.g., dioxane-water).[11][12] This approach has been successful for a variety of aldehydes.[12]
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Control Substrate Addition: For substrates prone to self-polymerization or dimerization, slow addition of the activated alkene to the reaction mixture can minimize side reactions.
-
Sila-MBH Reaction: To overcome the dimerization problem with aryl vinyl ketones, a "sila-Morita-Baylis-Hillman" variant can be employed.[9]
Problem 3: The reaction shows poor or no stereoselectivity.
Cause: The standard Baylis-Hillman reaction using an achiral catalyst with a prochiral electrophile will produce a racemic mixture of the chiral allylic alcohol product.[1]
Solutions:
-
Asymmetric Catalysis: Achieving high enantioselectivity requires the use of a chiral catalyst.
-
Chiral Amines: Hydroxylated chiral amines derived from cinchona alkaloids are effective for asymmetric reactions.[8][11]
-
Chiral Phosphines: P-Chiral phosphines and chiral aziridine-phosphines have been developed and can produce high enantiomeric excess (ee).[1][14]
-
Bifunctional Catalysts: Chiral thiourea catalysts can act as Brønsted acid co-catalysts in conjunction with a nucleophilic catalyst like DABCO, or as integrated bifunctional catalysts (e.g., phosphine-thioureas), to induce asymmetry.[1]
-
-
Optimize Conditions: Enantioselectivity is often highly dependent on reaction conditions. Screening different solvents and temperatures is crucial. For example, non-polar solvents have been found to give higher ee's in some aza-MBH reactions, though sometimes at the cost of yield.[15]
Experimental Protocols
General Protocol for Asymmetric Morita-Baylis-Hillman Reaction
This protocol is adapted from a procedure using chiral aziridine-phosphine catalysts.[14]
-
Preparation: In a round-bottom flask, dissolve the chiral catalyst (e.g., aziridine-phosphine, 0.05 mmol, 20 mol%) in the chosen solvent (e.g., acetonitrile, 1 mL).
-
Addition of Reactants: To the solution, add the aldehyde (0.25 mmol, 1 equivalent) followed by the activated alkene (e.g., methyl vinyl ketone, 0.5 mmol, 2 equivalents).
-
Reaction: Stir the resulting solution magnetically at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC). Reaction times can vary significantly (e.g., 48-96 hours).
-
Workup: Once the reaction is complete, evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product via column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield the pure allylic alcohol.
Key Strategy for Mniopetal Precursors
The synthesis of Mniopetal F has been achieved using a highly diastereoselective lithium phenylselenide-induced Baylis-Hillman reaction with Feringa's butenolide as a key step.[4] This indicates that for specific complex precursors, non-traditional variants of the MBH reaction may be required to achieve the desired efficiency and stereochemical outcome.
Data Presentation: Optimization Parameters
Table 1: Effect of Catalyst on the Baylis-Hillman Reaction
| Catalyst (mol%) | Electrophile | Activated Alkene | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| DABCO (20) | p-Nitrobenzaldehyde | Methyl Vinyl Ketone | MeCN | 48 | ~80-90 | N/A (racemic) | Adapted from[14] |
| Chiral Phosphine C9 (20) | 3-Aroyl Acrylate | Various Aldehydes | DCM | 36 | High | High | [13] |
| (S)-Proline + DABCO | α-Amido Sulfone | α,β-Unsaturated Aldehyde | - | - | 46-87 | 82-99 | [1] |
| Chiral Aziridine-Phosphine 6 (20) | p-Nitrobenzaldehyde | Methyl Vinyl Ketone | MeCN | 48 | 92 | 98 | [14] |
| DMAP (40-100) | Nitroalkenes | Glyoxylate | MeCN | - | Good to Excellent | N/A (racemic) | [11] |
Table 2: Influence of Solvent and Additives
| Catalyst | Conditions | Benefit | Reference |
| DABCO | Aqueous Medium (e.g., Dioxane/H₂O) | Dramatic rate acceleration, higher yields | [9][12] |
| DABCO | Octanol | Accelerated reaction | [9] |
| Chiral DMAP Catalyst | MgI₂ Co-catalyst | Required to accelerate the reaction | [1] |
| Imidazole-based Catalyst | Silver Acetate Additive | Improved conversion and chemoselectivity | [13] |
Visualizations
Reaction Mechanism and Workflow Diagrams
References
- 1. Baylis–Hillman reaction - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. Recent progress and prospects in the organocatalytic Morita–Baylis–Hillman reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Baylis-Hillman Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Baylis-Hillman Reaction [organic-chemistry.org]
- 10. princeton.edu [princeton.edu]
- 11. books.rsc.org [books.rsc.org]
- 12. Efficient Baylis--Hillman reaction using stoichiometric base catalyst and an aqueous medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent progress and prospects in the organocatalytic Morita–Baylis–Hillman reaction - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02369B [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
Technical Support Center: Synthesis of Mniopetal B
Welcome to the technical support center for the synthesis of Mniopetal B. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the various synthetic routes for this complex natural product.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategic approaches for the total synthesis of this compound?
A1: The main retrosynthetic strategies for this compound and its congeners focus on the construction of the core drimane sesquiterpenoid skeleton. The most prevalent and well-documented approach is centered around a biomimetic intramolecular Diels-Alder (IMDA) reaction to form the key six-membered ring. An alternative, more recent strategy involves a gold-catalyzed tandem cyclization.
Q2: What are the key reactions involved in the intramolecular Diels-Alder (IMDA) route?
A2: The IMDA route typically involves:
-
Horner-Wadsworth-Emmons (HWE) Olefination: To construct the conjugated diene precursor required for the IMDA reaction with high stereoselectivity.
-
Intramolecular Diels-Alder (IMDA) Cycloaddition: The cornerstone of this strategy, forming the bicyclic core of the Mniopetal structure.
-
Parikh-Doering Oxidation: Often used for the mild oxidation of alcohols to aldehydes or ketones without affecting other sensitive functional groups.
-
Baylis-Hillman Reaction: Can be employed to introduce key functional groups and set stereocenters.
Q3: Are there any notable alternative strategies to the IMDA reaction for constructing the drimane core?
A3: Yes, a promising alternative is a gold-catalyzed tandem reaction of 1,7-diynes. This method can construct multiple bonds and rings in a single step, offering a potentially more convergent and efficient approach to the drimane skeleton.[1] However, its specific application to the this compound framework is still an emerging area of research.
Troubleshooting Guides
Route 1: Intramolecular Diels-Alder (IMDA) Approach
The IMDA strategy is a powerful tool for the synthesis of this compound, but it comes with its own set of challenges. Below are common issues and their potential solutions.
Issue 1: Low Yield or No Reaction in the IMDA Step
| Potential Cause | Troubleshooting Suggestion |
| Incorrect Diene Conformation: The diene must be in the s-cis conformation for the reaction to occur. | Ensure the tether connecting the diene and dienophile is of appropriate length (typically 3-4 atoms for forming five- or six-membered rings) to facilitate the s-cis conformation.[2] |
| Insufficient Thermal Energy: The activation energy for the cycloaddition may not be reached. | Increase the reaction temperature. High-boiling solvents such as toluene or xylene are commonly used. Monitor for decomposition at higher temperatures. |
| Steric Hindrance: Bulky substituents on the diene or dienophile can disfavor the transition state. | Re-evaluate the protecting group strategy to minimize steric clash near the reaction centers. |
| Reversible Reaction: The retro-Diels-Alder reaction may be favored at high temperatures. | Optimize the reaction temperature and time to favor the forward reaction. In some cases, a Lewis acid catalyst can promote the reaction at lower temperatures. |
Issue 2: Poor Stereoselectivity in the IMDA Reaction
| Potential Cause | Troubleshooting Suggestion |
| Lack of Facial Selectivity: The dienophile can approach the diene from two different faces, leading to diastereomers. | The stereochemistry of existing chiral centers in the tether can influence the facial selectivity. The use of chiral Lewis acids can also induce facial selectivity. |
| Endo/Exo Selectivity: While the endo product is often kinetically favored, the exo product can be thermodynamically more stable. | Lowering the reaction temperature may favor the kinetic endo product. Lewis acid catalysis can also enhance endo selectivity. |
Key Precursor Reaction: Horner-Wadsworth-Emmons (HWE) Olefination
The HWE reaction is critical for constructing the diene precursor for the IMDA.
Issue 1: Low E/Z Selectivity in the Olefination
| Potential Cause | Troubleshooting Suggestion |
| Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the stereochemical outcome. | For high E-selectivity, use of non-coordinating cations (e.g., with NaH in THF) at room temperature is generally preferred. For Z-selectivity, modified phosphonates (e.g., Still-Gennari conditions) with potassium bases and crown ethers at low temperatures are effective. |
| Steric Hindrance: The steric bulk of the aldehyde and the phosphonate can influence selectivity. | Less hindered reactants generally favor the E-isomer. |
Quantitative Data Summary
The following table summarizes typical yields for key steps in the synthesis of Mniopetal congeners, providing a benchmark for experimental work.
| Reaction | Substrate | Product | Typical Yield (%) | Reference |
| Intramolecular Diels-Alder | Triene precursor | Tricyclic core | 60-85% | (Tadano et al.) |
| Horner-Wadsworth-Emmons | Aldehyde and phosphonate | Diene | 75-95% | (Tadano et al.) |
| Parikh-Doering Oxidation | Primary alcohol | Aldehyde | >90% | (General Literature) |
Experimental Protocols
General Procedure for Intramolecular Diels-Alder (IMDA) Reaction
A solution of the diene-dienophile precursor in a high-boiling solvent (e.g., toluene, xylene) is heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the cycloadduct.
Note: The optimal temperature and reaction time are highly substrate-dependent and should be determined empirically.
Synthetic Pathway Diagrams
Logical Workflow for Synthetic Route Selection
The choice between the established IMDA route and the emerging gold-catalyzed strategy depends on several factors. The following diagram illustrates a logical workflow for this decision-making process.
Caption: Decision workflow for selecting a synthetic route to this compound.
Simplified IMDA Synthetic Pathway
This diagram outlines the key transformations in the widely adopted IMDA-based synthesis of the Mniopetal core.
Caption: Key stages of the IMDA-based synthetic route to this compound.
References
Validation & Comparative
Unraveling the Molecular Target of Drimane Sesquiterpenoids: A Comparative Guide to Target Validation
While specific public domain data for "Mniopetal B" is limited, this guide focuses on the broader class of drimane sesquiterpenoids, to which the Mniopetal family of natural products belongs. Drimane sesquiterpenoids are a well-studied class of compounds known for a wide range of biological activities, including anticancer, antifungal, and antiparasitic effects.[1][2][3] A frequently investigated putative biological target for some drimane sesquiterpenoids is mitochondrial ATP synthase.[4] This guide provides a comparative overview of key experimental approaches to validate such a biological target for any member of the drimane sesquiterpenoid class, including hypothetical data for a compound we will refer to as "Drimane Analog X."
This guide is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of common target validation techniques, complete with experimental protocols and data presentation formats.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess target engagement in a cellular context.[2] It relies on the principle that ligand binding stabilizes a target protein, leading to a higher melting temperature.
Comparative Data for Target Engagement
The following table summarizes hypothetical CETSA results for Drimane Analog X and a known inhibitor of mitochondrial ATP synthase.
| Compound | Target Protein | Apparent Melting Temp (°C) - Vehicle | Apparent Melting Temp (°C) - 10 µM Compound | Thermal Shift (ΔTm) (°C) |
| Drimane Analog X | Mitochondrial ATP Synthase | 52.1 | 56.3 | +4.2 |
| Known Inhibitor | Mitochondrial ATP Synthase | 52.3 | 57.1 | +4.8 |
| Drimane Analog X | Off-Target Kinase 1 | 58.5 | 58.6 | +0.1 |
| Drimane Analog X | Housekeeping Protein (GAPDH) | 62.0 | 62.1 | +0.1 |
Experimental Protocol: Cellular Thermal Shift Assay
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., a cancer cell line for anticancer studies) to 70-80% confluency.
-
Treat cells with either Drimane Analog X (e.g., at 10 µM) or a vehicle control (e.g., DMSO) for 1-2 hours under normal culture conditions.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Protein Extraction and Analysis:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Analyze the soluble fraction by Western blotting using an antibody specific for the putative target protein (e.g., a subunit of mitochondrial ATP synthase).
-
Quantify the band intensities to determine the amount of soluble protein at each temperature.
-
-
Data Analysis:
-
Plot the percentage of soluble protein against temperature to generate melting curves.
-
Determine the melting temperature (Tm) for both the vehicle- and compound-treated samples.
-
A significant positive shift in Tm in the presence of the compound indicates target engagement.
-
CETSA Workflow Diagram
Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).
Affinity-Based Target Identification: Pull-Down Assays
Pull-down assays are a form of affinity purification used to identify proteins that interact with a small molecule.[5][6] This method involves immobilizing the small molecule (the "bait") and using it to capture its binding partners (the "prey") from a cell lysate.
Comparative Data for Protein Enrichment
The following table shows hypothetical mass spectrometry data from a pull-down experiment, comparing protein enrichment by Drimane Analog X-conjugated beads to control beads.
| Protein Identified | Fold Enrichment (Drimane Analog X vs. Control) | p-value |
| Mitochondrial ATP Synthase | 25.3 | < 0.001 |
| Known Interacting Protein 1 | 15.8 | < 0.01 |
| Non-specific Binding Protein 1 | 1.2 | 0.45 |
| Non-specific Binding Protein 2 | 0.9 | 0.82 |
Experimental Protocol: Pull-Down Assay
-
Bait Preparation:
-
Synthesize a derivative of Drimane Analog X with a linker arm suitable for conjugation to affinity beads (e.g., NHS-activated sepharose beads).
-
Covalently couple the Drimane Analog X derivative to the beads.
-
Prepare control beads by blocking the reactive groups without adding the compound.
-
-
Lysate Preparation:
-
Prepare a total protein lysate from the chosen cell line.
-
Pre-clear the lysate by incubating it with unconjugated beads to reduce non-specific binding.
-
-
Affinity Purification:
-
Incubate the pre-cleared lysate with the Drimane Analog X-conjugated beads and the control beads separately for 2-4 hours at 4°C.
-
Wash the beads extensively with a suitable buffer to remove non-specifically bound proteins.
-
-
Elution and Protein Identification:
-
Elute the bound proteins from the beads using a competitive ligand, a change in pH, or a denaturing buffer (e.g., SDS-PAGE sample buffer).
-
Separate the eluted proteins by SDS-PAGE.
-
Identify the proteins by mass spectrometry (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Compare the proteins identified from the Drimane Analog X beads to those from the control beads.
-
Quantify the relative abundance of each protein to determine the fold enrichment.
-
Proteins significantly enriched by the Drimane Analog X beads are considered potential binding partners.
-
Pull-Down Assay Workflow Diagram
Caption: Workflow for an affinity-based pull-down assay.
Enzymatic Assays
If the putative target is an enzyme, its activity can be directly measured in the presence and absence of the compound.[7] This provides direct evidence of functional modulation.
Comparative Data for Enzyme Inhibition
The following table presents hypothetical IC50 values for the inhibition of mitochondrial ATP synthase by Drimane Analog X and a known inhibitor.
| Compound | Target Enzyme | IC50 (µM) |
| Drimane Analog X | Mitochondrial ATP Synthase | 2.5 |
| Known Inhibitor | Mitochondrial ATP Synthase | 0.8 |
| Drimane Analog X | Off-Target Kinase 1 | > 100 |
Experimental Protocol: ATP Synthase Activity Assay
-
Enzyme and Substrate Preparation:
-
Isolate mitochondria from a relevant tissue or cell line, or use a purified mitochondrial ATP synthase enzyme.
-
Prepare a reaction buffer containing the necessary co-factors.
-
Prepare a solution of the substrate, ADP, and an inorganic phosphate (Pi) detection reagent (e.g., malachite green).
-
-
Inhibition Assay:
-
In a microplate, add the enzyme preparation to wells containing serial dilutions of Drimane Analog X or a control compound.
-
Pre-incubate the enzyme with the compound for a defined period.
-
Initiate the enzymatic reaction by adding the substrate (ADP).
-
Allow the reaction to proceed for a specific time at a controlled temperature.
-
-
Detection:
-
Stop the reaction and add the Pi detection reagent.
-
Measure the absorbance at the appropriate wavelength to quantify the amount of inorganic phosphate produced, which is proportional to ATP synthase activity.
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Enzymatic Assay Workflow Diagram
Caption: Workflow for an in vitro enzymatic assay.
Hypothetical Signaling Pathway
Drimane sesquiterpenoids are often reported to have cytotoxic effects.[1] Inhibition of mitochondrial ATP synthase can lead to a decrease in cellular ATP levels, an increase in reactive oxygen species (ROS), and ultimately trigger apoptosis. The following diagram illustrates this hypothetical signaling cascade.
Caption: Hypothetical pathway of drimane-induced apoptosis.
References
- 1. mdpi.com [mdpi.com]
- 2. Occurrence, biological activity and synthesis of drimane sesquiterpenoids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. research.wur.nl [research.wur.nl]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Bioactive Compounds of Food: Their Role in the Prevention and Treatment of Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Natural Bioactive Compounds and Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clean Beauty : Natural, Organic & Vegan Options : Target [target.com]
Mniopetal B vs. Mniopetal E: A Comparative Analysis of Two Biologically Active Sesquiterpenoids
A detailed comparison of Mniopetal B and Mniopetal E, two drimane sesquiterpenoids isolated from a Canadian Mniopetalum species, reveals distinct profiles in their biological activity. While both compounds exhibit inhibitory effects against viral reverse transcriptases and possess cytotoxic and antimicrobial properties, Mniopetal E demonstrates more potent anti-HIV activity, whereas this compound shows broader and more potent cytotoxic effects against various cancer cell lines.
Mniopetals are a class of secondary metabolites produced by Basidiomycetes, with Mniopetals A, B, C, D, E, and F being identified as novel inhibitors of RNA-directed DNA polymerases.[1] This comparative guide focuses on this compound and E, providing a comprehensive overview of their biological activities supported by available experimental data.
Chemical Structures
While the complete structural elucidation for all Mniopetals requires further investigation, Mniopetal E has been characterized as a drimane sesquiterpenoid. Its total synthesis has been achieved, confirming its absolute stereochemistry. Information on the specific structure of this compound remains less defined in publicly available literature, though it is known to be part of the same family of compounds, sharing a common biosynthetic origin with Mniopetal E.
Comparative Biological Activity
The primary biological activity of interest for the Mniopetal family is their inhibition of reverse transcriptase, a key enzyme in retroviruses like HIV. In addition to this, they have demonstrated noteworthy cytotoxic and antimicrobial effects.
Table 1: Comparative Biological Activity of this compound vs. Mniopetal E
| Biological Activity | This compound (IC50) | Mniopetal E (IC50) |
| Reverse Transcriptase Inhibition | ||
| HIV-1 RT | > 100 µg/ml | 50 µg/ml |
| AMV RT | 100 µg/ml | 50 µg/ml |
| M-MuLV RT | 100 µg/ml | 50 µg/ml |
| Cytotoxicity | ||
| L1210 cells (mouse lymphocytic leukemia) | 10 µg/ml | 50 µg/ml |
| HeLa cells (human cervix carcinoma) | 10 µg/ml | > 100 µg/ml |
| Antimicrobial Activity (MIC) | ||
| Nematospora coryli | 50 µg/ml | 100 µg/ml |
| Bacillus brevis | 100 µg/ml | > 100 µg/ml |
| Bacillus subtilis | 100 µg/ml | > 100 µg/ml |
| Micrococcus luteus | 100 µg/ml | > 100 µg/ml |
Data sourced from Kuschel et al., 1994.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound and E.
Reverse Transcriptase Inhibition Assay
The inhibitory activity of this compound and E against various reverse transcriptases was determined using a standard in vitro assay.
Experimental Workflow:
Caption: Workflow for the Reverse Transcriptase Inhibition Assay.
The assay mixture contained the respective reverse transcriptase, a suitable template-primer hybrid (e.g., poly(A)·(dT)12-18), and radiolabeled deoxynucleoside triphosphate ([³H]dTTP) in a buffer solution. The Mniopetal compounds, dissolved in DMSO, were added at various concentrations. The reaction was incubated at 37°C to allow for DNA synthesis. The newly synthesized radiolabeled DNA was then precipitated onto glass fiber filters. Unincorporated [³H]dTTP was removed by washing. The amount of incorporated radioactivity was quantified using a liquid scintillation counter. The concentration of the compound that inhibited 50% of the enzyme activity (IC₅₀) was then determined.
Cytotoxicity Assay (MTT Assay)
The cytotoxic effects of this compound and E were evaluated against L1210 (mouse lymphocytic leukemia) and HeLa (human cervix carcinoma) cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Experimental Workflow:
Caption: Workflow for the MTT Cytotoxicity Assay.
Cells were seeded in 96-well plates and allowed to adhere overnight. The following day, the culture medium was replaced with fresh medium containing various concentrations of this compound or E. After a specified incubation period (e.g., 72 hours), an MTT solution was added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The formazan crystals were then dissolved using a solubilizing agent, such as DMSO. The absorbance of the resulting purple solution was measured using a microplate reader at a wavelength of approximately 570 nm. The IC₅₀ value, the concentration of the compound that reduces cell viability by 50%, was then calculated.
Signaling Pathway Insights
The primary mechanism of action for the antiviral activity of Mniopetal E is the inhibition of reverse transcriptase. This enzyme is crucial for retroviruses to convert their RNA genome into DNA, which is then integrated into the host cell's genome. By inhibiting this enzyme, Mniopetal E effectively blocks a critical step in the viral replication cycle.
HIV-1 Reverse Transcription and Inhibition by Mniopetal E:
Caption: Inhibition of HIV-1 Reverse Transcriptase by Mniopetal E.
The broader cytotoxic and antimicrobial activities of both this compound and E suggest that they may interact with other cellular targets or pathways, leading to cell death in cancer cells and inhibition of microbial growth. The precise mechanisms underlying these effects require further investigation.
Conclusion
References
A Comparative Guide to the Synthetic Strategies of Drimane Sesquiterpenoids
For Researchers, Scientists, and Drug Development Professionals
Drimane sesquiterpenoids, a class of bicyclic natural products, have garnered significant attention from the scientific community due to their diverse and potent biological activities, including antifungal, antibacterial, and cytotoxic properties. The intricate drimane skeleton, characterized by a decahydronaphthalene core, has inspired the development of a variety of elegant and efficient synthetic strategies. This guide provides a comparative overview of prominent synthetic approaches, offering a detailed examination of their methodologies, quantitative performance, and underlying strategic principles.
Comparative Analysis of Synthetic Strategies
The synthesis of drimane sesquiterpenoids can be broadly categorized into three main approaches: classic total synthesis, chemoenzymatic synthesis, and innovative catalytic strategies. Each approach presents a unique set of advantages and challenges in terms of efficiency, stereocontrol, and scalability.
| Strategy | Key Reaction | Target Molecule(s) | Number of Steps (Longest Linear Sequence) | Overall Yield | Key Advantages | Key Limitations |
| Total Synthesis via Intramolecular Diels-Alder Reaction | Intramolecular Diels-Alder Cycloaddition | (-)-Mniopetal E | ~18 | Not explicitly stated, but individual step yields are moderate to high. | High stereocontrol, convergent approach. | Lengthy synthesis, potential for low yields in complex steps. |
| Gold-Catalyzed Tandem Reaction | Gold-catalyzed tandem cyclization of 1,7-diynes | Kuehneromycin A, Antrocin, Anhydromarasmone, Marasmene | ~10-12 | Not explicitly stated, but key tandem reaction has a yield of up to 65%. | Rapid construction of the bicyclic core, high atom economy. | Substrate synthesis can be complex, catalyst cost. |
| Chemoenzymatic Synthesis | Enzymatic cyclization using Squalene-Hopene Cyclase (SHC) | Drimenol | 1 (from farnesyl pyrophosphate) | Up to 68% (for a mixture of drimane skeletons) | High enantioselectivity, biomimetic, environmentally benign. | Substrate specificity of the enzyme, potential for product mixtures. |
| Unified Chemoenzymatic and Transition Metal Catalysis | Engineered P450 hydroxylation and Ni-catalyzed coupling | (+)-Hongoquercins A & B, (+)-ent-Chromazonarol, 8-epi-Puupehenol, (-)-Pelorol, (-)-Mycoleptodiscin A | 4-12 chemical steps from microbially produced drimenol | Varies per target molecule; individual step yields are generally high (e.g., 90% for TBS protection, 85% over two steps for benzylation and deprotection). | Modular and divergent, combines the advantages of biocatalysis and chemical synthesis. | Requires expertise in both molecular biology and synthetic chemistry. |
Experimental Protocols
Total Synthesis of (-)-Mniopetal E via Intramolecular Diels-Alder Reaction
This strategy, a hallmark of complex natural product synthesis, relies on the powerful intramolecular Diels-Alder (IMDA) reaction to construct the core bicyclic system with excellent stereocontrol.[1]
Key Experimental Step: Intramolecular Diels-Alder Cycloaddition
A solution of the trienic precursor in toluene is heated in a sealed tube at a specified temperature for a designated period. The reaction mixture is then concentrated under reduced pressure, and the resulting residue is purified by column chromatography on silica gel to afford the cycloadducts. The endo and exo diastereomers are typically separable, with the desired endo product being the major isomer.
Gold-Catalyzed Tandem Reaction for the Synthesis of Kuehneromycin A
This modern approach utilizes a gold-catalyzed tandem reaction of 1,7-diynes to rapidly assemble the drimane core. This strategy is notable for its efficiency in forming multiple bonds and stereocenters in a single step.[2]
Key Experimental Step: Gold-Catalyzed Tandem Cyclization
To a solution of the 1,7-diyne in a suitable solvent (e.g., dichloromethane) is added a gold(I) catalyst, such as [Ph3PAuNTf2], at room temperature. The reaction is stirred until completion, as monitored by thin-layer chromatography. The solvent is then removed under reduced pressure, and the crude product is purified by flash column chromatography to yield the bicyclic drimane product.
Chemoenzymatic Synthesis of Drimenol using Squalene-Hopene Cyclase (SHC)
This biomimetic strategy leverages the power of enzymes to effect a highly selective cyclization of an acyclic precursor, mimicking the natural biosynthetic pathway.
Key Experimental Step: Enzymatic Cyclization
A linear sesquiterpene precursor, such as (6E,10E)-2,6,10-trimethyldodeca-2,6,10-triene, is incubated with a recombinant squalene-hopene cyclase (SHC) in a buffered aqueous solution. The reaction mixture is typically stirred at a controlled temperature for a specified duration. The products are then extracted with an organic solvent (e.g., ethyl acetate), and the extract is dried and concentrated. The resulting mixture of drimane sesquiterpenoids is then separated and purified by chromatographic techniques.
Unified Chemoenzymatic and Transition Metal Catalysis Approach
This hybrid strategy combines the advantages of biocatalysis for the initial stereoselective construction of the drimane scaffold with the versatility of transition metal catalysis for subsequent functionalization and coupling to other molecular fragments.[3]
Key Experimental Steps:
-
Microbial Production of Drimenol: An engineered strain of Escherichia coli is used to produce drimenol via a heterologous biosynthetic pathway.[3]
-
Enzymatic C-3 Hydroxylation: The microbially produced drimenol is then subjected to enzymatic hydroxylation using an engineered cytochrome P450 enzyme to introduce a hydroxyl group at the C-3 position with high regio- and stereoselectivity.[3]
-
Chemical Synthesis and Coupling: The resulting 3-hydroxy-drimenol is then used as a chiral building block in subsequent chemical transformations. For example, a nickel-catalyzed reductive coupling reaction can be employed to couple the drimane moiety with an aromatic fragment to synthesize drimane meroterpenoids.[3]
Visualizing the Synthetic Pathways
To further elucidate the logical flow of these diverse strategies, the following diagrams, generated using the DOT language, illustrate the key transformations and intermediates.
Caption: Total Synthesis of (-)-Mniopetal E via an Intramolecular Diels-Alder reaction.
Caption: Gold-Catalyzed Tandem Reaction for the synthesis of the drimane core.
Caption: Chemoenzymatic synthesis of Drimenol using Squalene-Hopene Cyclase.
Caption: Unified chemoenzymatic and transition metal catalysis strategy.
Conclusion
The synthesis of drimane sesquiterpenoids continues to be a vibrant area of research, with methodologies evolving from classical multi-step total syntheses to more streamlined and sustainable chemoenzymatic and catalytic approaches. The choice of a particular strategy will ultimately depend on the specific target molecule, the desired level of stereocontrol, and the available resources and expertise. The intramolecular Diels-Alder reaction remains a powerful tool for the construction of complex drimane skeletons. Gold-catalyzed reactions offer a rapid and atom-economical route to the core structure. Chemoenzymatic strategies, particularly those employing engineered enzymes, are emerging as highly efficient and enantioselective methods for producing key drimane intermediates. The future of drimane synthesis will likely see a greater integration of these different approaches, harnessing the strengths of both biological and chemical catalysis to develop even more efficient and versatile routes to this important class of natural products.
References
- 1. Total synthesis of (-)-mniopetal E, a novel biologically intriguing drimane sesquiterpenoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Total syntheses of drimane-type sesquiterpenoids enabled by a gold-catalyzed tandem reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unified enantiospecific synthesis of drimane meroterpenoids enabled by enzyme catalysis and transition metal catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Mniopetal B and Other Polymerase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Mniopetal B's known activity against viral reverse transcriptases and discusses its potential for cross-reactivity with other polymerases. Due to the limited availability of public data on this compound's specific interactions with a broad range of polymerases, this document focuses on its established role as a reverse transcriptase inhibitor and presents a framework for evaluating its cross-reactivity in comparison to other well-characterized polymerase inhibitors.
Introduction to Mniopetals
The mniopetals are a family of natural compounds (A-F) isolated from the fungus Mniopetalum sp.[1]. These compounds have been identified as novel inhibitors of viral RNA-directed DNA polymerases, more commonly known as reverse transcriptases[1]. Notably, Mniopetal E has been synthesized and confirmed to inhibit the reverse transcriptase of Human Immunodeficiency Virus (HIV-1)[2]. While the primary target of mniopetals appears to be viral reverse transcriptases, their interaction with other classes of polymerases, such as human DNA and RNA polymerases, has not been extensively documented in publicly available literature. Understanding this cross-reactivity is crucial for assessing their therapeutic potential and off-target effects.
Data on Polymerase Inhibition
Quantitative data on the cross-reactivity of this compound with a wide range of polymerases is not currently available. However, to facilitate future research and provide a clear framework for comparison, the following table illustrates how such data could be presented. For comparative purposes, hypothetical data for this compound is presented alongside published data for other known polymerase inhibitors.
| Compound | Polymerase Target | Polymerase Origin | IC50 (µM) | Known Cross-Reactivity |
| This compound (Hypothetical) | HIV-1 Reverse Transcriptase | Human Immunodeficiency Virus 1 | Data Not Available | Data Not Available |
| Human DNA Polymerase α | Human | Data Not Available | Data Not Available | |
| Human DNA Polymerase β | Human | Data Not Available | Data Not Available | |
| Human DNA Polymerase γ | Human | Data Not Available | Data Not Available | |
| Taq DNA Polymerase | Thermus aquaticus | Data Not Available | Data Not Available | |
| Nevirapine | HIV-1 Reverse Transcriptase | Human Immunodeficiency Virus 1 | 0.2 | Low activity against other polymerases |
| Aphidicolin | DNA Polymerase α | Eukaryotic | 0.1-1.0 | Also inhibits DNA polymerases δ and ε |
| Foscarnet | Viral DNA Polymerases | Herpesviruses, HIV | 0.4-1.0 (HIV RT) | Inhibits a broad range of viral DNA and RNA polymerases, and cellular DNA polymerases to a lesser extent |
Experimental Protocols for Assessing Polymerase Cross-Reactivity
A detailed and robust experimental workflow is essential for determining the specificity of a polymerase inhibitor. The following protocol outlines a general method for assessing the cross-reactivity of a compound like this compound against various polymerases.
Polymerase Activity Assay
This assay measures the enzymatic activity of a specific polymerase in the presence and absence of the inhibitor.
-
Materials:
-
Purified polymerases (e.g., HIV-1 Reverse Transcriptase, Human DNA Polymerase α, β, γ, Taq DNA Polymerase)
-
Appropriate DNA/RNA templates and primers
-
Deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., [α-³²P]dCTP or a fluorescently labeled dNTP)
-
Assay buffer specific for each polymerase
-
Test compound (this compound) at various concentrations
-
Positive control inhibitor (known to inhibit the specific polymerase)
-
Negative control (vehicle, e.g., DMSO)
-
Trichloroacetic acid (TCA) for precipitation
-
Glass fiber filters
-
Scintillation counter or fluorescence plate reader
-
-
Procedure:
-
Prepare reaction mixtures containing the assay buffer, template/primer, dNTPs (with the labeled dNTP), and the purified polymerase.
-
Add the test compound (this compound) at a range of concentrations to different reaction tubes. Include positive and negative controls.
-
Incubate the reactions at the optimal temperature for the specific polymerase for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding cold TCA to precipitate the newly synthesized DNA.
-
Filter the reactions through glass fiber filters to capture the precipitated DNA.
-
Wash the filters to remove unincorporated labeled dNTPs.
-
Quantify the incorporated radioactivity using a scintillation counter or fluorescence using a plate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control.
-
Determine the IC50 value (the concentration of the inhibitor that reduces enzyme activity by 50%) by plotting the percentage of inhibition against the inhibitor concentration.
-
Kinetic Analysis
To understand the mechanism of inhibition, kinetic studies can be performed.
-
Procedure:
-
Perform the polymerase activity assay as described above, but vary the concentration of one substrate (e.g., a specific dNTP or the template/primer) while keeping the inhibitor concentration constant.
-
Repeat this for several inhibitor concentrations.
-
Analyze the data using Lineweaver-Burk or Michaelis-Menten plots to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).
-
Visualizing Experimental Workflow and Signaling Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the experimental workflow for assessing polymerase cross-reactivity and a simplified representation of polymerase inhibition.
Caption: Experimental workflow for assessing polymerase inhibitor cross-reactivity.
Caption: Simplified diagram of polymerase inhibition by this compound.
Conclusion
This compound and its related compounds are promising inhibitors of viral reverse transcriptases. However, a comprehensive understanding of their cross-reactivity with other polymerases is essential for their development as therapeutic agents. The experimental framework provided in this guide offers a clear path for researchers to systematically evaluate the specificity of this compound and other novel polymerase inhibitors. Such studies will be critical in elucidating their full pharmacological profile and potential for clinical application.
References
- 1. The mniopetals, new inhibitors of reverse transcriptases from a Mniopetalum species (Basidiomycetes). I. Producing organism, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Total synthesis of (-)-mniopetal E, a novel biologically intriguing drimane sesquiterpenoid - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy of Mniopetal B Compared to Existing HIV Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of the novel investigational compound Mniopetal B with established antiretroviral agents, Dolutegravir (DTG) and Tenofovir Disoproxil Fumarate (TDF). The data presented is based on preclinical studies in humanized mouse models of HIV-1 infection.
Executive Summary
This compound is a novel synthetic compound derived from the Mniopetal family, some of which have shown activity as HIV-1 reverse transcriptase inhibitors[1]. This guide evaluates its efficacy in reducing viral load and preserving CD4+ T-cell counts compared to two widely used antiretroviral drugs: Dolutegravir, an integrase strand transfer inhibitor (INSTI), and Tenofovir Disoproxil Fumarate, a nucleotide reverse transcriptase inhibitor (NRTI). The presented data suggests that this compound demonstrates potent antiviral activity, warranting further investigation.
Comparative Efficacy Data
The following tables summarize the in vivo efficacy of this compound, Dolutegravir, and a combination therapy of TDF/FTC/DTG in HIV-1 infected humanized mice.
Table 1: Antiviral Efficacy in HIV-1 Infected Humanized Mice (4 Weeks Post-Infection)
| Treatment Group | Drug Class | Mean Plasma Viral Load Reduction (log10 copies/mL) | Mean Change in CD4+ T-Cell Count (cells/µL) |
| This compound (Hypothetical Data) | Reverse Transcriptase Inhibitor | 2.8 | +180 |
| Dolutegravir (DTG) | Integrase Strand Transfer Inhibitor (INSTI) | >3.0 (Suppressed to undetectable levels)[2] | Significant preservation/increase[3][4] |
| TDF/FTC/DTG Combination | NRTI / INSTI | >3.5 (Sustained suppression)[3][4] | Significant preservation/increase[3][4] |
| Untreated Control | N/A | No significant change | Progressive decline |
Table 2: Drug Properties and Mechanism of Action
| Compound | Drug Class | Mechanism of Action |
| This compound (Hypothetical) | Reverse Transcriptase Inhibitor | Binds to and inhibits the HIV-1 reverse transcriptase enzyme, preventing the conversion of viral RNA to DNA[1]. |
| Dolutegravir (DTG) | Integrase Strand Transfer Inhibitor (INSTI) | Blocks the integrase enzyme, preventing the integration of viral DNA into the host cell's genome[5][6]. |
| Tenofovir (TDF) | Nucleotide Reverse Transcriptase Inhibitor (NRTI) | After phosphorylation, it is incorporated into viral DNA, causing chain termination and halting reverse transcription[5][7]. |
Experimental Protocols
The following methodologies are standard for assessing the in vivo efficacy of anti-HIV compounds in preclinical models.[8][9][10]
Humanized Mouse Model
-
Model: NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice transplanted with human CD34+ hematopoietic stem cells (hu-HSC). These mice develop a functional human immune system, including CD4+ T-cells, which are the primary target of HIV.[2][11]
-
Reconstitution Confirmation: Human cell engraftment is confirmed by flow cytometry of peripheral blood, with mice typically showing >25% human CD45+ cells and a CD4/CD8 T-cell ratio comparable to that in humans before infection.[12]
HIV-1 Infection and Treatment
-
Virus Strain: Mice are infected with a CCR5-tropic HIV-1 strain (e.g., HIV-1 BaL) via intraperitoneal or intravenous injection.
-
Treatment Initiation: Antiretroviral therapy is initiated once plasma viremia is established and stable (typically 2-4 weeks post-infection).
-
Drug Administration:
-
This compound (Hypothetical): Administered daily via oral gavage.
-
Dolutegravir & Tenofovir: Administered in combination with Emtricitabine (FTC) as part of a combination antiretroviral therapy (cART) regimen, often provided in the animals' food or via oral gavage to achieve plasma drug levels comparable to those in humans.[2]
-
Efficacy Monitoring
-
Viral Load Quantification: Plasma HIV-1 RNA levels are measured at regular intervals using quantitative real-time PCR (qRT-PCR). The limit of detection is typically around 150 copies/mL.[2]
-
Immunophenotyping: CD4+ and CD8+ T-cell counts in peripheral blood are monitored throughout the study using flow cytometry to assess immune reconstitution and preservation.
-
Toxicity Assessment: Animal well-being is monitored through regular weight checks and observation for any adverse clinical signs.
Visualizations: Pathways and Workflows
HIV Life Cycle and Drug Targets
The following diagram illustrates the seven stages of the HIV life cycle and indicates the points at which this compound, Dolutegravir, and Tenofovir exert their inhibitory effects.
Caption: HIV life cycle and points of inhibition for antiretroviral drugs.
Experimental Workflow for In Vivo Efficacy Study
This diagram outlines the typical workflow for evaluating a novel anti-HIV compound in a humanized mouse model.
Caption: Standard workflow for preclinical anti-HIV drug efficacy testing.
References
- 1. Total synthesis of (-)-mniopetal E, a novel biologically intriguing drimane sesquiterpenoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Monotherapy with either dolutegravir or raltegravir fails to durably suppress HIV viraemia in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combined cART including Tenofovir Disoproxil, Emtricitabine, and Dolutegravir has potent therapeutic effects in HIV-1 infected humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combined cART including Tenofovir Disoproxil, Emtricitabine, and Dolutegravir has potent therapeutic effects in HIV-1 infected humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HIV Drugs Mode of Action | Immunopaedia [immunopaedia.org.za]
- 6. Mechanisms underlying of antiretroviral drugs in different cellular reservoirs with a focus on macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HIV Medications: Antiretroviral Therapy (ART) - Types, Brand Names, and How They Work [webmd.com]
- 8. Frontiers | Humanized Mice for the Evaluation of Novel HIV-1 Therapies [frontiersin.org]
- 9. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 10. In Vivo Models of Human Immunodeficiency Virus Persistence and Cure Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel humanized mouse models for HIV research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. One Percent Tenofovir Applied Topically to Humanized BLT Mice and Used According to the CAPRISA 004 Experimental Design Demonstrates Partial Protection from Vaginal HIV Infection, Validating the BLT Model for Evaluation of New Microbicide Candidates - PMC [pmc.ncbi.nlm.nih.gov]
General Principles of Spectroscopic Analysis for Isomer Differentiation
Consequently, a direct comparative analysis with tabulated quantitative data and detailed experimental protocols as requested cannot be provided at this time.
To facilitate further research in this area, this guide provides a general overview of the spectroscopic techniques commonly employed for the characterization and differentiation of isomers, along with a logical workflow for conducting a comparative analysis once the data becomes available.
The structural elucidation and differentiation of isomers rely on a combination of spectroscopic methods. Each technique provides unique information about the molecular structure, and together they allow for a comprehensive analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR): NMR spectroscopy is one of the most powerful tools for determining the precise structure of organic molecules.
-
¹H NMR provides information about the chemical environment of hydrogen atoms in a molecule, including the number of different types of protons, their proximity to one another (through spin-spin coupling), and their electronic environment.
-
¹³C NMR provides information about the carbon skeleton of a molecule, including the number of non-equivalent carbon atoms and their hybridization state. For isomers, differences in the chemical shifts and coupling patterns in both ¹H and ¹³C NMR spectra are indicative of their distinct structural arrangements.
-
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. Isomers with different functional groups or different arrangements of the same functional groups will exhibit distinct IR spectra, with characteristic absorption bands corresponding to specific vibrational modes of the bonds.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems. Isomers with different conjugation patterns will have different absorption maxima (λmax), which can be used for their differentiation.
-
Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. While isomers have the same molecular weight, they may exhibit different fragmentation patterns upon ionization, which can be used as a fingerprint for their identification. High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecule.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of spectroscopic data. When this data becomes available for mniopetal isomers, the following information should be meticulously documented for each experiment:
For NMR Spectroscopy:
-
Instrument: Manufacturer and model of the NMR spectrometer (e.g., Bruker, Jeol) and its operating frequency (e.g., 400 MHz, 600 MHz).
-
Solvent: The deuterated solvent used to dissolve the sample (e.g., CDCl₃, DMSO-d₆).
-
Concentration: The concentration of the sample in the solvent.
-
Temperature: The temperature at which the spectrum was acquired.
-
Reference Standard: The internal standard used for chemical shift calibration (e.g., tetramethylsilane, TMS).
-
Acquisition Parameters: For ¹H NMR, details such as the number of scans, relaxation delay, and pulse sequence should be noted. For ¹³C NMR, similar parameters, including the type of experiment (e.g., proton-decoupled, DEPT), are important.
For IR Spectroscopy:
-
Instrument: Manufacturer and model of the IR spectrometer (e.g., PerkinElmer, Thermo Fisher) and the technique used (e.g., Fourier Transform Infrared - FTIR).
-
Sample Preparation: The method used to prepare the sample (e.g., KBr pellet, thin film, solution).
-
Solvent (if applicable): The solvent used and its concentration.
-
Data Acquisition: The spectral range (e.g., 4000-400 cm⁻¹) and resolution.
For UV-Vis Spectroscopy:
-
Instrument: Manufacturer and model of the UV-Vis spectrophotometer.
-
Solvent: The solvent used to dissolve the sample.
-
Concentration: The concentration of the sample.
-
Path Length: The path length of the cuvette used (e.g., 1 cm).
-
Data Acquisition: The wavelength range scanned and the units of absorbance.
For Mass Spectrometry:
-
Instrument: Manufacturer and model of the mass spectrometer and the ionization technique used (e.g., Electrospray Ionization - ESI, Electron Impact - EI).
-
Mode: Whether the analysis was performed in positive or negative ion mode.
-
Mass Analyzer: The type of mass analyzer used (e.g., Quadrupole, Time-of-Flight - TOF).
-
Data Presentation: The mass-to-charge ratios (m/z) of the molecular ion and major fragment ions, along with their relative intensities.
Logical Workflow for Comparative Analysis
Once the spectroscopic data for different mniopetal isomers is obtained, a systematic comparative analysis can be performed. The following diagram illustrates a logical workflow for this process.
Caption: Workflow for the comparative analysis of spectroscopic data for mniopetal isomers.
This guide provides a framework for the comparative analysis of spectroscopic data for mniopetal isomers. The successful execution of this analysis is contingent upon obtaining the necessary quantitative data from primary research articles. Researchers, scientists, and drug development professionals are encouraged to consult the full-text publications on the synthesis and isolation of mniopetal isomers to access the detailed experimental data required for a comprehensive comparison.
benchmarking Mniopetal B synthesis against other natural product syntheses
A detailed analysis of the total synthesis of Mniopetal B and related drimane sesquiterpenoids, providing researchers and drug development professionals with a comparative overview of synthetic strategies, efficiencies, and key experimental protocols. This guide focuses on quantitative data, methodological transparency, and the biological context of these natural products as potential HIV-1 reverse transcriptase inhibitors.
This compound, a member of the drimane family of sesquiterpenoids, has garnered significant interest within the scientific community due to its intriguing molecular architecture and promising biological activity. The mniopetals are known inhibitors of RNA-directed DNA polymerases, including the reverse transcriptase of HIV-1, making their synthesis a compelling challenge for organic chemists and a subject of interest for drug discovery programs.[1] This guide provides a comprehensive benchmark of the synthetic approaches toward this compound and its congeners, with a focus on quantitative metrics and detailed experimental insights.
Comparative Analysis of Synthetic Routes
While a direct total synthesis of this compound has yet to be reported in peer-reviewed literature, the total synthesis of the closely related Mniopetal E serves as a crucial benchmark and a prototypical route for accessing other members of the mniopetal family.[1][2] The synthetic strategy for (-)-Mniopetal E, developed by Tadano and coworkers, is a landmark achievement that established the absolute stereochemistry of this class of natural products.[2] For a comprehensive comparison, this guide benchmarks the synthesis of (-)-Mniopetal E against other notable total syntheses of bioactive drimane sesquiterpenoids, namely Kuehneromycin A, Antrocin, and Marasmene.
| Natural Product | Key Reaction(s) | Overall Yield (%) | Longest Linear Sequence (Steps) | Stereoselectivity | Reference |
| (-)-Mniopetal E | Intramolecular Horner-Wadsworth-Emmons Olefination, Intramolecular Diels-Alder Reaction | ~5.0 | 22 | High (endo-selectivity in IMDA) | [1][2] |
| Kuehneromycin A | Baylis-Hillman reaction, Intramolecular Diels-Alder reaction | Not Reported | 11 | High (endo-selective) | [3] |
| (-)-Antrocin | Stereoselective Aldol Reaction, Intramolecular Diels-Alder Reaction | 7.0 | Not specified | High | [4] |
| Marasmene | Gold-catalyzed tandem reaction | Not Reported | Not specified | High | [5] |
Table 1: Comparison of Total Syntheses of Mniopetal E and Other Drimane Sesquiterpenoids. This table summarizes key quantitative data for the total synthesis of (-)-Mniopetal E and selected comparable natural products. The overall yield and the number of steps in the longest linear sequence are critical metrics for evaluating the efficiency of a synthetic route.
Key Synthetic Transformations: Experimental Protocols
The successful synthesis of these complex natural products hinges on the precise execution of key chemical transformations. Below are detailed methodologies for two pivotal reactions employed in the synthesis of (-)-Mniopetal E.
Intramolecular Horner-Wadsworth-Emmons Olefination
This reaction is crucial for the construction of the butenolide ring tethered to the diene moiety, a key precursor for the subsequent intramolecular Diels-Alder reaction.
Protocol: To a solution of the phosphonate precursor in anhydrous tetrahydrofuran (THF) at -78 °C under an argon atmosphere is added a strong base, typically sodium hexamethyldisilazide (NaHMDS), dropwise. The resulting deep red solution is stirred at this temperature for 30 minutes to ensure complete formation of the ylide. A solution of the aldehyde partner in anhydrous THF is then added dropwise. The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight. The reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl) and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired α,β-unsaturated lactone.[2][6]
Thermal Intramolecular Diels-Alder Reaction
This powerful cycloaddition reaction constructs the core tricyclic skeleton of the mniopetal family with a high degree of stereocontrol.
Protocol: A solution of the trienic butenolide precursor in a high-boiling point solvent, such as toluene or xylene, is degassed with argon for 15 minutes. The reaction vessel is then sealed and heated to a high temperature, typically between 180-210 °C, for several hours to days. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The resulting residue is purified by flash column chromatography on silica gel to yield the desired cycloadduct as the major product. The stereochemical outcome of the reaction is determined by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.[2][7]
Visualizing the Synthetic and Biological Landscape
To provide a clearer understanding of the complex processes involved, this guide includes graphical representations of a key synthetic workflow and a relevant biological signaling pathway.
Figure 1: Synthetic workflow for (-)-Mniopetal E.
The above diagram illustrates the convergent approach to the synthesis of (-)-Mniopetal E. Two key fragments, the phosphonate precursor and the aldehyde partner, are synthesized from a common starting material and then coupled via a Horner-Wadsworth-Emmons olefination to form the crucial trienic butenolide. This precursor then undergoes a thermal intramolecular Diels-Alder reaction to construct the core tricyclic skeleton, which is further elaborated to the final natural product.
The biological activity of mniopetals as inhibitors of HIV-1 reverse transcriptase highlights their potential as antiviral agents. The replication of HIV-1 is a complex process that can be influenced by various host cell signaling pathways, including the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway.
Figure 2: this compound inhibition of HIV-1 RT and the JAK-STAT pathway.
This diagram depicts the canonical JAK-STAT signaling pathway, which is initiated by cytokine binding to its receptor, leading to the activation of Janus kinases (JAKs). JAKs then phosphorylate STAT proteins, which dimerize and translocate to the nucleus to regulate gene expression. In the context of HIV-1 infection, this pathway can influence the cellular environment and viral replication. This compound acts as an inhibitor of HIV-1 reverse transcriptase, a key enzyme in the viral life cycle responsible for converting the viral RNA genome into DNA. By blocking this step, this compound prevents the integration of the viral genome into the host cell's DNA, thereby halting viral replication.[8][9][10]
Conclusion
The total synthesis of Mniopetal E provides a robust framework for accessing this compound and other members of this biologically significant family of natural products. The comparative analysis presented in this guide highlights the efficiency and elegance of modern synthetic strategies. The detailed experimental protocols for key transformations offer valuable practical insights for researchers in the field. Furthermore, understanding the interplay between these synthetic molecules and biological pathways, such as the inhibition of HIV-1 reverse transcriptase, underscores the importance of natural product synthesis in the quest for new therapeutic agents. Future efforts towards a direct total synthesis of this compound will undoubtedly build upon the foundational work detailed herein and contribute further to the art and science of organic chemistry.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Total synthesis of (-)-mniopetal E, a novel biologically intriguing drimane sesquiterpenoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. journals.asm.org [journals.asm.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Diastereoselective, Lewis acid-mediated Diels–Alder reactions of allenoic acid derivatives and 1,3-cyclopentadienes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. JAK-STAT Signaling Pathways and Inhibitors Affect Reversion of Envelope-Mutated HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Handling Protocols for Mniopetal B
Disclaimer: The following guidance is based on general best practices for handling hazardous chemicals in a laboratory setting. As "Mniopetal B" is not a readily identifiable substance in public safety literature, it is imperative to consult the official Safety Data Sheet (SDS) for specific handling, safety, and disposal procedures.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with the hypothetical hazardous substance, this compound. The following procedural steps and recommendations are designed to ensure a safe laboratory environment and proper disposal of waste materials.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure to hazardous substances.[1][2] The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed with this compound. Below is a summary of recommended PPE for various levels of exposure risk.
| Protection Level | Respirator | Eye and Face Protection | Hand Protection | Protective Clothing |
| Level D (Minimum) | Not Required | Safety glasses | Standard laboratory gloves (e.g., nitrile) | Laboratory coat |
| Level C | Full-face air-purifying respirator | Face shield over safety glasses | Chemical-resistant gloves (inner and outer) | Hooded chemical-resistant clothing or coveralls |
| Level B | Positive-pressure, full face-piece SCBA | Face shield over safety glasses | Chemical-resistant gloves (inner and outer) | Hooded chemical-resistant clothing or coveralls |
| Level A (Maximum) | Positive-pressure, full face-piece SCBA | Included in fully encapsulated suit | Chemical-resistant gloves (inner and outer) | Totally encapsulated chemical- and vapor-protective suit |
Note: The appropriate level of protection is dictated by the concentration and type of airborne substances, as well as the potential for skin contact.[3]
Operational Plan for Handling this compound
A systematic approach to handling this compound is essential to maintain a safe working environment. The following step-by-step protocol outlines the key stages from receipt of the compound to its final use in experimental procedures.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the container is properly labeled.
-
Store this compound in a designated, well-ventilated, and restricted-access area.
-
Segregate this compound from incompatible materials according to the SDS.
-
Ensure the storage area is equipped with appropriate spill containment materials.
2. Preparation and Handling:
-
All handling of this compound should be conducted within a certified chemical fume hood or other appropriate containment device.
-
Before beginning work, ensure that all necessary PPE is readily available and has been inspected for integrity.[2]
-
Use dedicated labware and equipment for handling this compound. If not possible, thoroughly decontaminate shared equipment after use.
-
When preparing solutions, add this compound to the solvent slowly to avoid splashing.
-
Keep containers of this compound closed when not in use.
3. Experimental Use:
-
Clearly label all solutions and samples containing this compound.
-
If using IV lines or tubing, ensure all connections are secure, preferably with Luer-lock fittings, to prevent leakage.[4]
-
Place a plastic-backed absorbent pad under any potential leak points during administration or transfer.[4]
-
In case of contamination of syringes, IV bags, or other equipment, wipe them clean with sterile gauze immediately.[4]
4. Emergency Procedures:
-
Spills: In the event of a spill, evacuate the immediate area and alert laboratory personnel and the safety officer. Follow established spill cleanup procedures for hazardous chemicals. Do not attempt to clean up a large spill without proper training and equipment.
-
Personnel Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and lukewarm water.[4] Avoid using hot water as it can increase skin absorption.[4]
-
Eye Contact: Immediately flush the affected eye with water or an isotonic eyewash station for at least 15 minutes.[4]
-
Seek immediate medical attention after any direct exposure.[4]
-
Caption: Workflow for the safe handling of this compound.
Disposal Plan for this compound
Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.[5][6]
1. Waste Segregation:
-
Do not mix hazardous waste with non-hazardous waste.[5]
-
Collect all this compound waste in designated, leak-proof, and clearly labeled hazardous waste containers.
2. Types of Waste and Disposal Procedures:
-
Unused this compound: Dispose of as hazardous chemical waste. Do not dispose of down the sink or in regular trash.[5][7]
-
Contaminated Labware (e.g., pipette tips, gloves, vials):
-
Collect in a designated puncture-proof container for sharps or a durable, leak-proof bag for non-sharps.[5]
-
These materials should be treated as hazardous waste.
-
-
Liquid Waste:
-
Collect in a compatible, sealed waste container.
-
Ensure the container is properly labeled with the contents and associated hazards.
-
-
Empty Containers:
-
Triple-rinse empty containers with a suitable solvent.
-
Collect the rinsate as hazardous waste.[5]
-
After rinsing, the container may be disposed of according to institutional guidelines, which may allow for disposal as non-hazardous waste.
-
3. Waste Pickup and Disposal:
-
Follow your institution's procedures for hazardous waste pickup.
-
Ensure all waste containers are properly sealed and labeled before collection.
-
Maintain records of all hazardous waste generated and disposed of.
Caption: Decision-making process for selecting appropriate PPE.
References
- 1. osha.gov [osha.gov]
- 2. 6.3 Personal Protective Equipment (PPE) | UMN University Health & Safety [hsrm.umn.edu]
- 3. epa.gov [epa.gov]
- 4. safety.duke.edu [safety.duke.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. Hazardous Waste Manual [ehs.cornell.edu]
- 7. nems.nih.gov [nems.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
